Vandetanib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQCJXMSFJOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Vandetanib Hydrochloride
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a multi-targeted tyrosine kinase inhibitor. The information presented herein is intended to support research, development, and formulation activities by providing detailed data, experimental methodologies, and a clear understanding of its mechanism of action.
Mechanism of Action
Vandetanib is a potent, orally available anticancer agent that targets several receptor tyrosine kinases (RTKs) crucial for tumor growth, progression, and angiogenesis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[2][3][4][5] By inhibiting these pathways, vandetanib effectively suppresses tumor cell proliferation, induces programmed cell death (apoptosis), and reduces tumor-associated blood vessel formation.[2][6]
Inhibition of VEGFR Signaling
Vandetanib is a potent inhibitor of VEGFR-2, the primary mediator of angiogenesis.[7][8] It binds to the tyrosine kinase domain of VEGFR-2, blocking its activation by VEGF.[2] This inhibition disrupts downstream signaling cascades, including the mTOR and HIF-1α pathways, leading to a decrease in the formation of new blood vessels required for tumor sustenance.[2][9]
Inhibition of EGFR Signaling
EGFR is frequently overexpressed in various cancers, leading to uncontrolled cell division.[2] Vandetanib binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing its phosphorylation and subsequent activation.[2] This action disrupts key downstream pathways, including the MAPK and PI3K/AKT pathways, which are vital for cell proliferation and survival, ultimately leading to the suppression of tumor growth.[2][10][11]
Physicochemical Properties
This compound is the salt form of the free base, vandetanib. The hydrochloride salt is used to improve the pharmaceutical properties of the drug.
Chemical Identity
| Property | Value | Reference |
| Chemical Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine hydrochloride | [12] |
| CAS Number | 524722-52-9 | [12] |
| Molecular Formula | C22H25BrClFN4O2 | [12][13] |
| Molecular Weight | 511.8 g/mol | [12][13] |
Physical and Chemical Characteristics
| Property | Value | Reference |
| Appearance | White to beige powder/crystalline solid | [14] |
| Melting Point | Approximately 235°C | [15] |
| pKa | 5.2 (aminoquinazolone moiety), 9.4 (piperidine moiety) | [15] |
| Hygroscopicity | Not hygroscopic | [15] |
| BCS Classification | Class II | [16][17] |
Solubility Profile
Vandetanib is characterized by low aqueous solubility.[16][17]
| Solvent | Solubility | Reference |
| Water | <2.46 mg/mL; practically insoluble | [13][16] |
| pH 7.4 Phosphate Buffer | 0.008 mg/mL | [17][18] |
| DMSO | ≥51.2 mg/mL | [13] |
| DMF | ~2 mg/mL | [14] |
| Ethanol | <2.54 mg/mL | [13] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [14] |
Experimental Protocols
The following sections detail generalized protocols for determining the key physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., purified water, phosphate buffer) in a sealed vial.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of vandetanib using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The equilibrium solubility is calculated based on the measured concentration and the dilution factor.
Melting Point and Thermal Behavior Analysis (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the melting point and other thermal transitions of a substance.[19][20]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.[21] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled, slow rate (e.g., 2°C/min) under an inert nitrogen atmosphere.[21] The temperature range should encompass the expected melting point (e.g., 30°C to 250°C).
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined from the resulting thermogram, typically as the onset temperature of the endothermic melting peak. The peak temperature is also often reported.
Determination of pKa (Potentiometric Titration)
This protocol determines the acid dissociation constants (pKa) of the ionizable groups in vandetanib.
Methodology:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is often used to analyze the curve and derive the pKa values, especially for molecules with multiple ionizable centers like vandetanib.
Polymorphic Form Analysis (PXRD)
Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline form of a solid material.
Methodology:
-
Sample Preparation: Gently grind the this compound powder to ensure a random orientation of crystals. Pack the powder into a sample holder.
-
Instrument Setup: Place the sample holder in a powder X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 40°).
-
Data Collection: Scan the sample and record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the specific crystalline form. The positions and relative intensities of the diffraction peaks are characteristic of the material's crystal lattice structure. This pattern can be compared to reference patterns to identify the polymorph or confirm its crystalline nature.
References
- 1. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Vandetanib used for? [synapse.patsnap.com]
- 5. vandetanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 9. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C22H25BrClFN4O2 | CID 23133323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. tga.gov.au [tga.gov.au]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Vandetanib Hydrochloride: A Comprehensive Technical Profile of its Kinase Selectivity and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vandetanib (ZD6474) is an orally active, small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer therapy by disrupting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2] This technical guide provides an in-depth analysis of the target profile and kinase selectivity of vandetanib hydrochloride. It offers a comprehensive summary of its inhibitory activity against a panel of kinases, details the experimental methodologies used to characterize its biological effects, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Target Profile and Kinase Selectivity
Vandetanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[1] Its mechanism of action involves competing with ATP for binding to the catalytic domain of these kinases, thereby blocking their autophosphorylation and downstream signaling.[1] The multi-targeted nature of vandetanib allows it to simultaneously inhibit tumor angiogenesis and direct tumor cell proliferation and survival.[3]
Primary Kinase Targets
Vandetanib demonstrates high affinity for VEGFR-2, RET, and EGFR, which are its primary therapeutic targets. The inhibitory concentrations (IC50) against these kinases are in the nanomolar range, highlighting its potency.
| Target Kinase | IC50 (nM) | Reference(s) |
| VEGFR-2 (KDR) | 40 | [1] |
| RET | 130 | [1] |
| EGFR | 500 | [1] |
| VEGFR-3 (Flt-4) | 110 | [1] |
Kinase Selectivity Profile
Beyond its primary targets, vandetanib has been profiled against a broader panel of kinases to determine its selectivity. It exhibits significantly lower potency against other receptor tyrosine kinases and intracellular serine/threonine kinases, indicating a favorable selectivity profile.
| Kinase | IC50 (nM) | Reference(s) |
| PDGFRβ | >1100 | [4] |
| Flt-1 (VEGFR-1) | >3600 | [4] |
| Tie-2 | >1100 | [4] |
| FGFR1 | >3600 | [4] |
| c-Kit | >10000 | [4] |
| ErbB2 (HER2) | >10000 | [4] |
| FAK | >10000 | [4] |
| MEK | >10000 | [4] |
| CDK2 | >10000 | [4] |
| Akt/PKB | >10000 | [4] |
| PDK1 | >10000 | [4] |
| IGF-1R | >10000 | [4] |
Signaling Pathway Modulation
Vandetanib exerts its anti-cancer effects by inhibiting key signaling cascades downstream of VEGFR-2, EGFR, and RET. The blockade of these pathways ultimately leads to reduced cell proliferation, survival, and angiogenesis.
VEGFR Signaling Pathway
Vandetanib's inhibition of VEGFR-2 on endothelial cells is a cornerstone of its anti-angiogenic activity. By blocking VEGF-stimulated VEGFR-2 autophosphorylation, it disrupts downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and tube formation.
EGFR Signaling Pathway
In tumor cells that overexpress EGFR, vandetanib blocks ligand-induced receptor phosphorylation, thereby inhibiting downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt cascades, which are critical for cell proliferation and survival.[5]
RET Signaling Pathway
Mutations in the RET proto-oncogene are a hallmark of medullary thyroid carcinoma (MTC). Vandetanib inhibits the constitutive activation of mutant RET, thereby blocking downstream signaling pathways and suppressing the growth of MTC cells.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the target profile and kinase selectivity of vandetanib.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of vandetanib against various protein kinases.
Methodology: A common method is the Scintillation Proximity Assay (SPA).[6][7]
-
Reaction Setup: Recombinant kinase, a biotinylated substrate peptide, and [γ-³³P]ATP are combined in a reaction buffer.
-
Inhibitor Addition: Vandetanib is added at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for kinase-mediated phosphorylation of the substrate.
-
Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated substrate. When a ³³P-labeled phosphate group is in close proximity to the scintillant in the bead, it emits light.
-
Measurement: The light signal is measured using a microplate scintillation counter. The intensity of the signal is inversely proportional to the inhibitory activity of vandetanib.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the vandetanib concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assays
Objective: To assess the anti-proliferative effects of vandetanib on endothelial and tumor cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[8]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or various tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.[8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of vandetanib. For HUVEC assays, growth factors like VEGF may be added to stimulate proliferation.[8]
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 48-72 hours).[8]
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.
Western Blotting for Phosphoprotein Analysis
Objective: To determine the effect of vandetanib on the phosphorylation status of its target kinases and downstream signaling proteins.
Methodology:
-
Cell Lysis: Cells treated with or without vandetanib are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-VEGFR-2, anti-p-EGFR, anti-p-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, which reacts with HRP to produce light. The light signal is captured on X-ray film or with a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal protein loading.[5]
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of vandetanib in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives vandetanib orally, while the control group receives a vehicle.[10]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[9]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry.
-
Immunohistochemistry (IHC): Tumor sections can be stained with antibodies against markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to assess the biological effects of vandetanib at the tissue level.[10]
Conclusion
This compound is a potent, orally available, multi-targeted tyrosine kinase inhibitor with a well-defined target profile and kinase selectivity. Its ability to simultaneously inhibit VEGFR-2, EGFR, and RET signaling pathways provides a dual mechanism of action, targeting both the tumor vasculature and the tumor cells directly. The comprehensive preclinical and clinical data, generated through rigorous experimental methodologies, have established vandetanib as an important therapeutic agent, particularly in the treatment of medullary thyroid carcinoma. This technical guide serves as a detailed resource for understanding the molecular pharmacology of vandetanib, which is essential for its effective clinical application and for the development of future targeted cancer therapies.
References
- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Vandetanib
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical absorption, distribution, metabolism, and excretion (ADME) properties of vandetanib. Vandetanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer. A thorough understanding of its pharmacokinetic and metabolic profile is essential for its effective development and clinical application.
Pharmacokinetic Profile
Vandetanib exhibits a complex pharmacokinetic profile characterized by slow absorption, extensive distribution, significant metabolism, and a long elimination half-life.
1.1. Absorption Following oral administration, vandetanib is slowly absorbed, with peak plasma concentrations (Tmax) typically reached between 4 and 10 hours.[1] Steady-state concentrations are achieved after approximately three months of daily dosing, with the drug accumulating about 8-fold.[2][3][4] The presence of food does not significantly affect its absorption.[1][5][6]
1.2. Distribution Vandetanib is widely distributed throughout the body, as indicated by its large apparent volume of distribution (Vd) of approximately 7450 L.[1][2] It is highly bound to plasma proteins, with a binding percentage of 90-94%.[1][3] The primary binding proteins are human serum albumin and α1-acid-glycoprotein.[1][4] While vandetanib can cross the blood-brain barrier, its penetration is actively restricted by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP1) efflux transporters.[1]
1.3. Metabolism Vandetanib is metabolized in the liver through two primary pathways.[2][7] The main metabolites are N-desmethylvandetanib and vandetanib-N-oxide.[2][5][7]
-
N-demethylation: This pathway is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2][7][8][9]
-
N-oxidation: This conversion is mediated by flavin-containing monooxygenase enzymes, specifically FMO1 and FMO3.[2][7][8]
Both N-desmethylvandetanib and vandetanib-N-oxide are pharmacologically active.[7][10] A minor metabolic pathway also involves the formation of a glucuronide conjugate.[5][11]
1.4. Excretion The elimination of vandetanib is slow, with a terminal half-life of approximately 19 days in cancer patients.[1][3][7] After a single radiolabeled dose, about 69% of the dose was recovered over 21 days, with 44% found in the feces and 25% in the urine.[1][2][5] This indicates that both renal and fecal routes are important for the drug's elimination.[5]
Quantitative Pharmacokinetic Data
The following tables summarize key preclinical and clinical pharmacokinetic parameters for vandetanib.
Table 1: Key Pharmacokinetic Parameters of Vandetanib
| Parameter | Value | Species/Context | Reference(s) |
| Time to Peak (Tmax) | 4 - 10 hours | Human | [1] |
| Terminal Half-life (t½) | ~19 days | Human (Patients) | [1][3][4][7] |
| ~10 days | Human (Healthy, single dose) | [5][6] | |
| Volume of Distribution (Vd) | ~7450 L | Human | [1][2] |
| Plasma Protein Binding | 90 - 94% | Human | [1][3] |
| Accumulation Factor | ~8-fold | Human | [2] |
| Time to Steady State | ~3 months | Human | [2][4] |
| Clearance (CL/F) | 13.1 - 13.3 L/h | Human (Healthy, 800mg dose) | [5] |
| Total Recovery (21 days) | ~69% | Human | [2][5] |
| Route of Excretion | ~44% in feces; ~25% in urine | Human | [2][5][7] |
Table 2: In Vitro Metabolism Data
| Parameter | Value | System | Reference(s) |
| Vandetanib Km | 9.41 µM | Rat Liver Microsomes (RLM) | [9] |
| Vandetanib Km | 49.87 µM | Human Liver Microsomes (HLM) | [9] |
Vandetanib Signaling Pathway Inhibition
Vandetanib exerts its anti-tumor effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[12] It primarily targets VEGFR-2, EGFR, and RET.[12][13] This multi-targeted inhibition blocks critical downstream signaling cascades, including the MAPK and PI3K/AKT pathways, ultimately leading to decreased tumor cell proliferation, survival, and reduced tumor-associated angiogenesis.[12][14]
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vandetanib - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 13. What is Vandetanib used for? [synapse.patsnap.com]
- 14. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
Vandetanib Hydrochloride: A Deep Dive into its Crystal Structure and Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent once-daily oral kinase inhibitor that targets multiple cellular pathways implicated in tumor growth and angiogenesis.[1][2] It is approved for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease.[1][3] Vandetanib primarily exerts its effect by inhibiting vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinases.[2][4] This technical guide provides an in-depth analysis of the crystal structure and formulation of vandetanib hydrochloride, offering valuable insights for researchers and professionals involved in its study and development.
Physicochemical Properties of Vandetanib
Vandetanib is a white to off-white powder.[5] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[6] The molecule possesses two pKa values: 5.2 (aminoquinazolone moiety) and 9.4 (piperidine moiety).[1] It is practically insoluble in water at basic pH but soluble in acidic conditions.[1]
This compound Crystal Structure
Furthermore, novel molecular adducts of vandetanib with various aliphatic dicarboxylic acids have been synthesized to enhance its solubility. These studies employed single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) for structural characterization, confirming salt/adduct formation through proton transfer to the N-methyl piperidine moiety of vandetanib.
Table 1: Physicochemical and Crystallographic Properties of Vandetanib
| Property | Value | Reference |
| Molecular Formula | C22H24BrFN4O2 | [5] |
| Molecular Weight | 475.36 g/mol | [5] |
| pKa1 | 5.2 (aminoquinazolone) | [1] |
| pKa2 | 9.4 (piperidine) | [1] |
| BCS Class | II | [6] |
| Melting Point | Approximately 235°C | [1] |
Formulation of this compound
The commercial formulation of vandetanib is an immediate-release, film-coated tablet marketed under the brand name Caprelsa®, available in 100 mg and 300 mg strengths.[3][6]
Excipients
The tablet core and film coating are composed of conventional pharmaceutical excipients.
Table 2: Excipients in Caprelsa® Tablets
| Component | Function | Reference |
| Tablet Core | ||
| Calcium hydrogen phosphate dihydrate | Filler/Diluent | [6] |
| Microcrystalline cellulose | Filler/Binder | [6] |
| Crospovidone | Disintegrant | [6] |
| Povidone | Binder | [6] |
| Magnesium stearate | Lubricant | [6] |
| Film Coating | ||
| Hypromellose 2910 | Film former | [6] |
| Macrogol 300 (Polyethylene glycol 300) | Plasticizer | [6] |
| Titanium dioxide E171 | Opacifier/Colorant | [6] |
Manufacturing Process
The tablets are manufactured using a wet granulation process. This method was chosen to ensure content uniformity and appropriate tablet properties for the poorly soluble vandetanib.
Signaling Pathways of Vandetanib
Vandetanib's mechanism of action involves the simultaneous inhibition of multiple receptor tyrosine kinases that are crucial for tumor cell proliferation and angiogenesis. By targeting VEGFR, EGFR, and RET, vandetanib effectively disrupts downstream signaling cascades, primarily the MAPK and AKT pathways, leading to reduced tumor growth and vascularization.[2]
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of this compound's crystal structure and formulation.
Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline form and assess the purity of this compound.
Methodology:
-
A small amount of the this compound powder is gently ground to ensure a uniform particle size.
-
The powdered sample is packed into a sample holder, ensuring a flat and even surface.
-
The sample is analyzed using a powder X-ray diffractometer.
-
Data is typically collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
The resulting diffraction pattern is compared with reference patterns to identify the polymorphic form and detect any crystalline impurities.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal transitions of this compound.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in an aluminum DSC pan.
-
The pan is hermetically sealed.
-
The sample is heated in a DSC instrument at a constant rate, typically 10°C/min, under a nitrogen purge.
-
The heat flow to the sample is measured as a function of temperature.
-
The resulting thermogram is analyzed to determine the onset and peak temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
An accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan.
-
The sample is heated at a constant rate, for instance, 10°C/min, in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The TGA curve, which plots weight loss versus temperature, is analyzed to identify the temperatures at which significant weight loss occurs, indicating decomposition or loss of volatiles.
Dissolution Testing
Objective: To assess the in vitro release of vandetanib from its tablet formulation.
Methodology:
-
The dissolution test is performed using a USP Apparatus 2 (paddle apparatus).
-
The dissolution medium is 1000 mL of 0.5% w/v sodium lauryl sulfate in water, maintained at 37 ± 0.5°C.
-
The paddle speed is set to 100 rpm.
-
A single this compound tablet is placed in each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), aliquots of the dissolution medium are withdrawn.
-
The concentration of dissolved vandetanib in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
A dissolution profile is constructed by plotting the percentage of drug dissolved against time.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure and formulation of this compound. The information presented, including tabulated data, detailed experimental protocols, and a visual representation of its signaling pathway, serves as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental properties is critical for the ongoing research, development, and quality control of this important anticancer agent.
References
- 1. apps.medicines.org.au [apps.medicines.org.au]
- 2. Caprelsa (vandetanib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Vandetanib | 443913-73-3 [chemicalbook.com]
- 5. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Caprelsa (Vandetanib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Crystal structure and Hirshfeld surface analysis of a salt of antineoplastic kinase inhibitor vandetanib - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Vandetanib Against RET-Mutant Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of vandetanib, a multi-targeted tyrosine kinase inhibitor, against various cancer cell lines harboring RET (Rearranged during Transfection) mutations. Vandetanib has demonstrated significant anti-tumor effects by targeting RET, as well as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are crucial for tumor growth, proliferation, and angiogenesis.[1][2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms.
Quantitative Assessment of Vandetanib Activity
The in vitro potency of vandetanib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following table summarizes the IC50 values of vandetanib against various RET-mutant and other cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | RET Mutation Status | Other Relevant Kinase Targets | Vandetanib IC50 | Reference |
| MTC-TT | Medullary Thyroid Carcinoma | RET C634W | - | ~200 nM (antiproliferative effect) | [4] |
| A2780 | Ovarian Cancer | Transduced with RET R693H | - | Dramatically decreases viability at 500 nM | [5] |
| A2780 | Ovarian Cancer | Transduced with RET A750T | - | Dramatically decreases viability at 500 nM | [5] |
| Various Leukemia Cell Lines | Acute Leukemia | RET expressed | VEGFR | IC50 ≤ 2.5 µM in 6 sensitive cell lines | [6] |
| HUVEC | - | - | VEGFR-stimulated | 60 nM | [7] |
| HUVEC | - | - | EGFR-stimulated | 170 nM | [7] |
| A549 | Lung Cancer | - | - | 2.7 µM | [8] |
| Calu-6 | Lung Cancer | - | - | 13.5 µM | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time.
Core Signaling Pathways Targeted by Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting the autophosphorylation of RET, which in turn blocks downstream signaling cascades critical for cell survival and proliferation. The two major pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro activity of vandetanib against RET-mutant cell lines.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well flat-bottom plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of vandetanib in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time, typically 48 to 72 hours.
-
MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Western Blotting for Phospho-Protein Analysis
Western blotting is employed to detect the phosphorylation status of RET and downstream signaling proteins like ERK and AKT, providing insight into the drug's mechanism of action.
Detailed Steps:
-
Cell Lysis: After treatment with vandetanib, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration in each lysate using a method like the bicinchoninic acid (BCA) assay.
-
Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins (e.g., p-RET, RET, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Vandetanib demonstrates significant in vitro activity against a range of cancer cell lines, particularly those with activating RET mutations. Its multi-targeted inhibition of RET, VEGFR, and EGFR signaling pathways underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of vandetanib and other targeted therapies in preclinical research.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. What is Vandetanib used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Vandetanib Hydrochloride on Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vandetanib is a potent, orally available small-molecule inhibitor that strikes at the heart of tumor progression by targeting key signaling pathways involved in cell proliferation and angiogenesis.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of vandetanib hydrochloride, with a specific focus on its profound effects on tumor angiogenesis. Through a comprehensive review of preclinical and clinical data, this document elucidates the molecular targets of vandetanib, details the experimental methodologies used to evaluate its anti-angiogenic efficacy, and presents key quantitative findings in a structured format for ease of comparison and interpretation.
Introduction: The Dual Threat of Tumor Growth and Angiogenesis
The sustained growth and metastatic spread of solid tumors are critically dependent on the formation of new blood vessels from pre-existing vasculature, a process known as angiogenesis.[4] This neovascularization provides tumors with essential oxygen and nutrients while offering a conduit for systemic dissemination.[5] Key signaling pathways, notably those mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), are frequently dysregulated in cancer, driving both tumor cell proliferation and the angiogenic process.[5][6]
Vandetanib (formerly ZD6474) emerges as a compelling therapeutic agent due to its multi-targeted approach.[1] It is a kinase inhibitor that simultaneously targets VEGFR, EGFR, and the Rearranged during Transfection (RET) proto-oncogene, thereby exerting both direct antitumor effects and indirect anti-angiogenic activity.[4][5] This dual mechanism of action makes vandetanib a subject of significant interest in oncology research and development.
Mechanism of Action: A Multi-Pronged Attack on Tumor Signaling
Vandetanib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of its target receptors, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[5]
Inhibition of VEGFR Signaling
Vandetanib potently inhibits VEGFR-2 (also known as KDR), a primary mediator of VEGF-driven angiogenesis.[7][8] By blocking VEGFR-2, vandetanib directly impedes the proliferation, migration, and survival of endothelial cells, which are the building blocks of new blood vessels.[5][9] This disruption of endothelial cell function leads to a reduction in tumor vascularization, thereby limiting the tumor's access to vital resources for growth and metastasis.[5][9] Vandetanib also shows activity against VEGFR-3, which is involved in lymphangiogenesis.[10]
Inhibition of EGFR Signaling
In addition to its anti-angiogenic effects, vandetanib targets EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various solid tumors.[5] The EGFR pathway, upon activation by ligands such as EGF, triggers downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and invasion.[5][11] By inhibiting EGFR, vandetanib directly suppresses the growth of tumor cells.[7] Furthermore, EGFR signaling in tumor cells can induce the production of pro-angiogenic factors like VEGF, meaning that vandetanib's inhibition of EGFR also contributes indirectly to its anti-angiogenic effects.[10]
Inhibition of RET Signaling
Vandetanib is also a potent inhibitor of the RET proto-oncogene, a receptor tyrosine kinase whose activating mutations are a hallmark of medullary thyroid carcinoma (MTC).[11][12] This targeted inhibition of RET is the primary basis for its clinical approval in the treatment of MTC.[13] Similar to EGFR, aberrant RET signaling can contribute to tumor cell proliferation and survival.[14]
The following diagram illustrates the primary signaling pathways targeted by vandetanib.
References
- 1. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Vandetanib used for? [synapse.patsnap.com]
- 5. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 6. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vandetanib | CancerQuest [cancerquest.org]
- 10. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Basis of Vandetanib Sensitivity in Thyroid Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib (Caprelsa®) is an oral multi-tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of advanced medullary thyroid cancer (MTC).[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning sensitivity to vandetanib in thyroid cancer, with a focus on the key signaling pathways, predictive biomarkers, and experimental methodologies used to elucidate its mode of action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of thyroid cancer therapeutics.
Vandetanib's efficacy stems from its ability to simultaneously target several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1][3] Its primary targets include the REarranged during Transfection (RET) proto-oncogene, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][4][5] The aberrant activation of these pathways is a hallmark of many thyroid malignancies, particularly MTC, making them attractive targets for therapeutic intervention.
Molecular Basis of Vandetanib Sensitivity
The sensitivity of thyroid cancer cells to vandetanib is intricately linked to their genetic landscape, particularly the presence of activating mutations in the RET proto-oncogene.[2] These mutations are the primary oncogenic drivers in the majority of hereditary and a significant portion of sporadic MTCs.[6]
Key Signaling Pathways Targeted by Vandetanib
Vandetanib exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites in the catalytic domains of RET, VEGFR, and EGFR tyrosine kinases.[1] This blockade disrupts the downstream signaling cascades that are crucial for cancer cell survival and proliferation.
-
RET Signaling: The RET proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), triggers downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting cell growth and survival.[7] Constitutive activation of RET due to mutations leads to uncontrolled cell proliferation, a hallmark of MTC. Vandetanib effectively inhibits RET phosphorylation, thereby blocking these oncogenic signals.[1]
-
VEGFR Signaling: Tumor angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is primarily driven by the interaction of Vascular Endothelial Growth Factor (VEGF) with its receptor, VEGFR-2. Vandetanib is a potent inhibitor of VEGFR-2, thereby impeding tumor-induced angiogenesis.[1][5]
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is another key player in cell proliferation and survival. Overexpression of EGFR has been observed in advanced MTC.[8] Vandetanib's inhibition of EGFR signaling provides an additional mechanism to curtail tumor growth.[1][8]
The simultaneous inhibition of these three pathways by vandetanib results in a synergistic anti-tumor effect, targeting both the cancer cells directly and the tumor microenvironment that supports their growth.[9]
Quantitative Data on Vandetanib Efficacy
The following tables summarize key quantitative data regarding the efficacy of vandetanib from in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of Vandetanib
| Target Kinase | Cell Line/System | IC50 (nM) | Reference |
| VEGFR-2 | Recombinant Enzyme | 40 | [1][4][5] |
| VEGFR-3 | Recombinant Enzyme | 110 | [4][5] |
| RET | Recombinant Enzyme | 130 | [4][5] |
| EGFR | Recombinant Enzyme | 500 | [4][5] |
| VEGFR-stimulated HUVEC proliferation | HUVEC Cells | 60 | [1] |
| EGFR-stimulated HUVEC proliferation | HUVEC Cells | 170 | [1] |
| TT (RET C634W) | MTC Cell Line | 150 | [10] |
| MZ-CRC-1 (RET M918T) | MTC Cell Line | 100 - 260 | [10] |
IC50: Half-maximal inhibitory concentration; HUVEC: Human Umbilical Vein Endothelial Cells; MTC: Medullary Thyroid Cancer.
Table 2: Clinical Efficacy of Vandetanib in Advanced Medullary Thyroid Cancer (ZETA Trial)
| Endpoint | Vandetanib (n=231) | Placebo (n=100) | Hazard Ratio (95% CI) / P-value | Reference |
| Median Progression-Free Survival (PFS) | 30.5 months (predicted) | 19.3 months | HR: 0.46 (0.31-0.69); P < 0.001 | [2][11] |
| Objective Response Rate (ORR) | 45% | 13% | P < 0.001 | [1][12] |
| Disease Control Rate (DCR) at 24 weeks | 87% | 71% | P = 0.001 | [11] |
| Calcitonin Biochemical Response | 69% | 3% | P < 0.001 | [12] |
| Carcinoembryonic Antigen (CEA) Biochemical Response | 52% | 2% | P < 0.001 | [12] |
CI: Confidence Interval; HR: Hazard Ratio.
Table 3: Preclinical In Vivo Efficacy of Vandetanib
| Tumor Model | Treatment | Tumor Growth Inhibition | Reference |
| Anaplastic Thyroid Cancer Xenograft (Hth83) | Vandetanib | 69.3% | [13] |
| Anaplastic Thyroid Cancer Xenograft (8505C) | Vandetanib | 66.6% | [13] |
| Medullary Thyroid Cancer Xenograft | Vandetanib (25 mg/kg/day) | Tumor volume increase of 1.2-fold vs 3.2-fold in vehicle over 2 weeks | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to assess vandetanib sensitivity.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of vandetanib on thyroid cancer cell lines.[15]
Materials:
-
Thyroid cancer cell lines (e.g., TT, MZ-CRC-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Vandetanib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed thyroid cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
Drug Treatment: Prepare serial dilutions of vandetanib in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Kinases
This protocol is for detecting the phosphorylation status of RET, VEGFR, and EGFR in response to vandetanib treatment.
Materials:
-
Thyroid cancer cells
-
Vandetanib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-RET, anti-p-VEGFR2, anti-p-EGFR, and total protein controls)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with vandetanib at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated kinases compared to total protein levels.
Protocol 3: Orthotopic Thyroid Cancer Xenograft Model
This protocol describes the in vivo assessment of vandetanib's anti-tumor activity.[17][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Thyroid cancer cells (e.g., 8505C, Hth83)
-
Vandetanib formulated for oral gavage
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Anesthetize the mice and surgically expose the thyroid gland. Inject 1 x 10⁵ to 1 x 10⁶ thyroid cancer cells in a small volume (e.g., 10 µL) directly into the thyroid gland.[18]
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer vandetanib (e.g., 25-50 mg/kg/day) or vehicle control daily via oral gavage.[14]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint and Analysis: Continue treatment for a predetermined period or until tumors in the control group reach a defined endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).[13]
Mechanisms of Resistance to Vandetanib
Despite the initial efficacy of vandetanib, acquired resistance can develop, limiting its long-term benefit. Understanding these resistance mechanisms is crucial for developing strategies to overcome them.
-
Secondary RET Mutations: Mutations in the RET kinase domain, such as the V804M "gatekeeper" mutation, can emerge and confer resistance to vandetanib by altering the drug-binding pocket.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of RET, VEGFR, and EGFR. For instance, activation of the YAP (Yes-Associated Protein) signaling pathway has been implicated in acquired resistance to vandetanib in MTC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Vandetanib inhibits RET, VEGFR, and EGFR signaling pathways.
Caption: Workflow for assessing vandetanib sensitivity in vitro and in vivo.
Caption: Key mechanisms of acquired resistance to vandetanib.
References
- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer - NCI [cancer.gov]
- 3. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unipa.it [iris.unipa.it]
- 9. Protocol for generation and engineering of thyroid cell lineages using CRISPR-Cas9 editing to recapitulate thyroid cancer histotype progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. llusurgonc.org [llusurgonc.org]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjpls.org [wjpls.org]
- 17. A Novel Orthotopic Mouse Model of Human Anaplastic Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Modeling the tumor microenvironment of anaplastic thyroid cancer: an orthotopic tumor model in C57BL/6 mice [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Vandetanib Hydrochloride In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available anti-cancer agent that acts as a kinase inhibitor.[1] Its mechanism of action involves the targeted inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[2][3] By blocking these signaling pathways, Vandetanib can effectively suppress tumor cell proliferation and survival.[2] This document provides detailed protocols for assessing the in vitro efficacy of Vandetanib hydrochloride using a cell viability assay and summarizes its inhibitory concentrations across various cancer cell lines.
Mechanism of Action
Vandetanib exerts its anti-tumor effects by competing with ATP for the binding site in the catalytic domain of several tyrosine kinases.[4] It is a potent inhibitor of VEGFR-2, with additional activity against VEGFR-3, EGFR, and RET kinase.[4] The inhibition of these receptors disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cell survival, proliferation, and angiogenesis.[2][5]
Data Presentation: Vandetanib IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Vandetanib in various cancer cell lines and for specific kinases.
| Target Cell Line/Kinase | IC50 (nM) | Reference |
| Kinase Inhibition (Cell-Free Assays) | ||
| VEGFR2 | 40 | [6] |
| VEGFR3 | 110 | [6] |
| EGFR | 500 | [6] |
| RET | 130 | [4] |
| Cellular Assays | ||
| HUVEC (VEGF-stimulated) | 60 | [4][7] |
| HUVEC (EGF-stimulated) | 170 | [4][7] |
| A549 (Lung Carcinoma) | 2,700 | [6] |
| Calu-6 (Lung Carcinoma) | 13,500 | [6] |
| PC3wt (Prostate Cancer) | 13,300 | [6] |
| PC3R (Prostate Cancer) | 11,500 | [6] |
| TT (Medullary Thyroid Carcinoma) | ~1,000 | [8] |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining cell viability upon treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[9][10]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend in complete culture medium. For suspension cells, directly use a log-phase culture.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment (for adherent cells).
-
-
Vandetanib Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the Vandetanib stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Vandetanib. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[10][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the Vandetanib concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 3. What is Vandetanib used for? [synapse.patsnap.com]
- 4. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 10. ch.promega.com [ch.promega.com]
- 11. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Vandetanib Hydrochloride in a Xenograft Mouse Model
These application notes provide a comprehensive overview and detailed protocols for utilizing vandetanib hydrochloride in preclinical xenograft mouse models. This document is intended for researchers, scientists, and drug development professionals investigating the anti-tumor efficacy of vandetanib.
Introduction
Vandetanib is a potent, orally available tyrosine kinase inhibitor that targets multiple cell signaling pathways implicated in tumor growth and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these pathways, vandetanib can suppress tumor cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels that supply tumors.[1][2] Preclinical studies using xenograft models have demonstrated the anti-tumor activity of vandetanib across a range of cancer types, including non-small-cell lung cancer, medullary thyroid cancer, and colon cancer.[3][4][5]
Mechanism of Action
Vandetanib exerts its anti-cancer effects by simultaneously inhibiting key receptor tyrosine kinases (RTKs) crucial for tumor progression. It competitively binds to the ATP-binding pocket of VEGFR-2, EGFR, and RET, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.[1][6] Inhibition of VEGFR-2 disrupts angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[2] Blockade of EGFR, which is often overexpressed in various cancers, leads to the suppression of proliferative and survival pathways such as PI3K/AKT and MAPK.[1] Furthermore, its activity against RET kinase makes it particularly effective in cancers with RET mutations, such as medullary thyroid carcinoma.[1][2]
Figure 1: Vandetanib Signaling Pathway.
Data Presentation
The following tables summarize quantitative data from representative xenograft studies investigating the efficacy of vandetanib.
Table 1: Vandetanib Monotherapy Efficacy in Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Vandetanib Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| UMSCC2 | Head and Neck Squamous Cell Carcinoma | Nude | 15 | 28 days | Significant reduction in tumor volume | [7] |
| HT-29 | Colon Cancer | Nude | 12.5 | 30 days | Significant tumor growth inhibition | [5][8] |
| HT-29 | Colon Cancer | Nude | 25 | 30 days | More pronounced tumor growth inhibition | [5][8] |
| A2780-1A9 | Ovarian Carcinoma | Nude | 50 | 1, 5, or 10 days | Dose-dependent inhibition of tumor growth | [9][10] |
| MCF-7 | Breast Cancer | Nude | 25 | From tumor injection | Reduced tumor formation and growth | [11] |
| Hth83-lucif | Anaplastic Thyroid Cancer | Nude | Not Specified | 3 weeks | Significant reduction in tumor volume | [12] |
| 8505C-lucif | Anaplastic Thyroid Cancer | Nude | Not Specified | 4 weeks | Significant reduction in tumor volume | [12] |
| HuH-7 | Hepatoma | Nude | Not Specified | Not Specified | Significant suppression of tumor growth | [13] |
Table 2: Vandetanib in Combination Therapy in Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Combination Agent | Vandetanib Dose (mg/kg/day) | Combination Agent Dose | Outcome | Reference |
| UMSCC2 | Head and Neck Squamous Cell Carcinoma | Nude | Docetaxel | 15 | 1 mg/kg/day or 6 mg/kg q4d | Significantly enhanced tumor growth inhibition over single-agent therapy | [7][14] |
| HT-29 | Colon Cancer | Nude | Irinotecan | 12.5 or 25 | 100 mg/kg | Greater antitumor efficacy with concurrent high-dose vandetanib | [5][8] |
| A2780-1A9 | Ovarian Carcinoma | Nude | Paclitaxel | 50 | 20 mg/kg | Improved antitumor activity compared to monotherapy | [9] |
Experimental Protocols
This section provides a detailed methodology for a typical this compound xenograft study.
Materials and Reagents
-
This compound
-
1% Tween-80 in sterile water
-
Selected human tumor cell line
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel®
-
4- to 6-week-old female athymic nude mice (e.g., BALB/c nu/nu)[5]
-
Sterile syringes and needles
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Experimental Workflow
Figure 2: Xenograft Experimental Workflow.
Cell Culture
-
Culture the selected tumor cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells regularly to maintain exponential growth.
-
Prior to implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
Animal Model and Tumor Implantation
-
Acclimatize 4- to 6-week-old female athymic nude mice for at least one week prior to the experiment.[5]
-
On the day of implantation, resuspend the harvested tumor cells in a 1:1 mixture of serum-free medium and Matrigel.[7]
-
Inject 2 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[5][7]
Vandetanib Preparation and Administration
-
Prepare a stock solution of this compound. For daily dosing, vandetanib is typically resuspended in 1% Tween-80.[7]
-
The final concentration should be calculated based on the desired dose (e.g., 15 mg/kg, 25 mg/kg, or 50 mg/kg) and the average weight of the mice.
-
Administer vandetanib daily via oral gavage.[5][7] The vehicle control group should receive 1% Tween-80.
Tumor Growth Monitoring and Treatment
-
Allow the tumors to grow to a palpable size, typically around 125-300 mm³.[5][7]
-
Measure tumor dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (length × width²) × 0.5236.[5][7]
-
Once tumors reach the desired average volume, randomize the mice into treatment and control groups (typically 8-10 mice per group).[7][15]
-
Initiate treatment as described above and continue for the planned duration of the study (e.g., 28-30 days).[7][8]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Endpoint Analysis
-
Tumor Growth Inhibition: Compare the average tumor volume of the treated group to the control group.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).[11]
-
Western Blotting: Assess the phosphorylation status of target proteins such as EGFR, VEGFR-2, ERK, and AKT in tumor lysates to confirm the mechanism of action.[11]
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of xenograft mouse models. The protocols outlined in these application notes provide a robust framework for preclinical evaluation of vandetanib. Careful consideration of the cell line, dosing regimen, and endpoint analyses will ensure the generation of reliable and reproducible data to support further drug development.
References
- 1. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 2. What is Vandetanib used for? [synapse.patsnap.com]
- 3. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of two dosing schedules of vandetanib (ZD6474), an inhibitor of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling, in combination with irinotecan in a human colon cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Vandetanib on Paclitaxel Tumor Distribution and Antitumor Activity in a Xenograft Model of Human Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacokinetic-directed dosing of vandetanib and docetaxel in a mouse model of human squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Vandetanib in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available tyrosine kinase inhibitor that targets key pathways in tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1] This multitargeted action makes vandetanib a subject of extensive preclinical investigation across various cancer models. These application notes provide a detailed overview of the dosing and administration of vandetanib in preclinical animal models, primarily focusing on rodent xenograft studies. The information herein is intended to guide researchers in designing and executing robust in vivo studies.
Data Presentation: Dosing and Administration of Vandetanib in Preclinical Models
The following tables summarize quantitative data from various preclinical studies involving vandetanib.
Table 1: Vandetanib Dosing in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Vandetanib Dose (mg/kg/day) | Route of Administration | Treatment Duration | Vehicle | Key Findings |
| Squamous Cell Carcinoma | Nude | 15 | Oral Gavage | 28 days | 1% Tween-80 | Dose selected to reflect human pharmacokinetic exposures. Significantly inhibited tumor growth alone and in combination with docetaxel.[2][3] |
| Ovarian Carcinoma | Nude | 50 | Oral Gavage | 5, 10, or 15 days | Not Specified | In combination with paclitaxel, improved antitumor activity.[4] |
| Medullary Thyroid Carcinoma (MTC) | Not Specified | 25 | Oral Gavage / IP | 2-4 weeks | Not Specified | Reduced tumor volume compared to vehicle.[5] |
| Colon Cancer | Nude | 12.5 and 25 | Oral Gavage | 30 days | Not Specified | Investigated concurrent and sequential dosing with irinotecan, with the concurrent high dose showing more significant tumor growth inhibition.[6] |
Table 2: Vandetanib Dosing in Rat Xenograft Models
| Cancer Type | Rat Strain | Vandetanib Dose (mg/kg) | Route of Administration | Treatment Schedule | Vehicle | Key Findings |
| Colon Cancer | Nude | 50 | Oral Gavage | Two doses, 22 hours apart | Not Specified | Assessed immediate antivascular effects using DCE-CT, showing significant decreases in tumor blood flow and volume.[7] |
Experimental Protocols
Protocol 1: Preparation of Vandetanib for Oral Gavage
Vandetanib has low aqueous solubility, necessitating its formulation as a suspension for oral administration in preclinical studies.[3][4]
Materials:
-
Vandetanib powder
-
1% Tween-80 in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of vandetanib: Based on the desired dose (e.g., 25 mg/kg), the average weight of the animals, and the dosing volume (typically 5-10 mL/kg for mice), calculate the total mass of vandetanib needed.
-
Weigh the vandetanib powder: Accurately weigh the calculated amount of vandetanib powder using an analytical balance.
-
Prepare the vehicle: Prepare a 1% Tween-80 solution in sterile water.
-
Suspend the vandetanib:
-
Place the weighed vandetanib powder in a sterile conical tube.
-
Add a small volume of the 1% Tween-80 vehicle and vortex thoroughly to create a paste.
-
Gradually add the remaining vehicle to achieve the final desired concentration, vortexing intermittently to ensure a uniform suspension.
-
For difficult-to-suspend powders, brief sonication may be employed.
-
-
Storage and Handling:
-
Prepare the suspension fresh daily.
-
Store at room temperature and protect from light.
-
Vortex the suspension immediately before each administration to ensure homogeneity.
-
Protocol 2: Administration of Vandetanib by Oral Gavage in Mice
Oral gavage is the most common route for administering vandetanib in preclinical studies to ensure accurate dosing.[2]
Materials:
-
Prepared vandetanib suspension
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for adult mice)[6]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the precise volume of the vandetanib suspension to be administered.
-
Properly restrain the mouse to immobilize its head and align the head and body vertically with the esophagus.
-
-
Gavage Needle Insertion:
-
Fill the syringe with the correct volume of the vortexed vandetanib suspension.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate towards the esophagus.
-
The mouse will reflexively swallow, allowing the needle to slide easily into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the suspension.
-
Administer the compound slowly to prevent reflux.
-
-
Post-Administration Monitoring:
-
Gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Mandatory Visualizations
Signaling Pathways Inhibited by Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR-2, EGFR, and RET. This dual action blocks both tumor angiogenesis and tumor cell proliferation and survival.[1][3]
Experimental Workflow for Preclinical Vandetanib Evaluation
A typical preclinical workflow for evaluating the efficacy of vandetanib in a xenograft model is outlined below.
References
- 1. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Vandetanib Hydrochloride for 3D Organoid Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available small molecule tyrosine kinase inhibitor.[1][2] It exerts its anti-cancer effects by targeting multiple key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3][4] Primarily, vandetanib inhibits the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4] By simultaneously blocking these pathways, vandetanib can suppress tumor cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels that supply tumors.[3] Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models that more accurately recapitulate the complex architecture and physiology of in vivo tumors compared to traditional 2D cell cultures.[5][6][7] Patient-derived organoids (PDOs), in particular, retain the genetic and phenotypic characteristics of the original tumor, making them invaluable tools for drug screening and personalized medicine.[8][9][10] These application notes provide detailed protocols for the use of vandetanib hydrochloride in 3D organoid culture studies to assess its therapeutic potential.
Mechanism of Action
Vandetanib is a multi-targeted tyrosine kinase inhibitor that competes with ATP for binding to the catalytic domain of several key receptors.[11] Its primary targets are:
-
VEGFR-2: A key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][3]
-
EGFR: Often overexpressed in various cancers, its activation leads to increased cell proliferation, survival, and migration.[3][11]
-
RET: A proto-oncogene whose mutations are a driving factor in certain cancers, particularly medullary thyroid carcinoma.[3][11]
Inhibition of these receptors by vandetanib disrupts their downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are critical for cell survival and proliferation.[11][12]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of vandetanib across various cancer cell lines. While specific data on 3D organoid models is emerging, these values from 2D cell culture studies provide a strong basis for determining appropriate concentration ranges for organoid experiments.
Table 1: IC50 Values of Vandetanib in 2D Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial | 0.06 | --INVALID-LINK--[13] |
| HUVEC | Human Umbilical Vein Endothelial | 0.17 | --INVALID-LINK--[13] |
| HNSCC | Head and Neck Squamous Cell | 0.13 - 2.0 | --INVALID-LINK--[14] |
Table 2: Inhibitory Concentrations of Vandetanib on Receptor Phosphorylation
| Target | Cell Line | IC50 (nM) | Reference |
| VEGFR-2 | Enzyme | 40 | --INVALID-LINK--[13] |
| VEGFR-3 | Enzyme | 108 | --INVALID-LINK--[13] |
| EGFR | Enzyme | 500 | --INVALID-LINK--[13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS: 443913-73-3)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Vandetanib is poorly soluble in water but soluble in DMSO at concentrations up to 30 mg/mL.[13]
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.05 mL of DMSO.[13]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[13]
Protocol 2: Treatment of 3D Organoids with Vandetanib
This protocol is a general guideline and should be optimized for specific organoid types and experimental goals.
Materials:
-
Established 3D organoid cultures in extracellular matrix (ECM) domes
-
Organoid culture medium
-
This compound stock solution (10 mM in DMSO)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Organoid Seeding: Seed organoids in ECM domes in a multi-well plate according to your established protocol. Allow organoids to form and grow for 3-4 days before treatment.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM vandetanib stock solution.
-
Prepare serial dilutions of vandetanib in fresh organoid culture medium to achieve the desired final concentrations. A typical starting range for dose-response experiments is 0.1 µM to 10 µM.[13][14]
-
Important: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest vandetanib concentration used.
-
-
Treatment:
-
Carefully remove the existing medium from the wells containing the organoid domes.
-
Add the prepared vandetanib working solutions or vehicle control medium to the respective wells.
-
Incubate the plate under standard organoid culture conditions (37°C, 5% CO2).
-
-
Duration of Treatment: The treatment duration can vary depending on the experimental endpoint. For cell viability assays, a 72-hour to 6-day incubation is common.[9] For signaling pathway analysis, shorter time points (e.g., 0.5 to 24 hours) may be appropriate.[13]
-
Assessing Treatment Efficacy (Example: Cell Viability Assay):
-
At the end of the treatment period, equilibrate the plate and the viability assay reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by gentle shaking on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. What is Vandetanib used for? [synapse.patsnap.com]
- 5. Organoid biobanks as a new tool for pre-clinical validation of candidate drug efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promises and Challenges of Organoid-Guided Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cancer Organoids as reliable disease models to drive clinical development of novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vandetanib | Cell Signaling Technology [cellsignal.jp]
- 14. Antitumor effect of vandetanib through EGFR inhibition in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Genome-Wide CRISPR/Cas9 Screen to Identify Genetic Mediators of Vandetanib Resistance
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vandetanib is a multi-target tyrosine kinase inhibitor (TKI) that targets key signaling pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3] It is approved for the treatment of medullary thyroid carcinoma (MTC).[4] However, as with many targeted therapies, acquired resistance is a significant clinical challenge.[4][5] Understanding the genetic basis of vandetanib resistance is crucial for developing effective combination therapies and overcoming treatment failure.
This application note describes a general workflow and detailed protocols for conducting a genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss confers resistance to vandetanib. The protocols are based on established methods for CRISPR-based genetic screens and are adaptable for use with various cancer cell lines.[6][7][8]
Principle of the Assay
A pooled library of single-guide RNAs (sgRNAs) targeting all protein-coding genes in the human genome is introduced into a cancer cell line of interest using lentiviral transduction. This creates a population of cells, each with a specific gene knocked out. The cell pool is then treated with vandetanib at a concentration that is cytotoxic to the parental cells. Cells that harbor a gene knockout conferring resistance to vandetanib will survive and proliferate. By sequencing the sgRNA population from the surviving cells and comparing it to the initial population, genes that are enriched in the resistant population can be identified. These enriched genes are candidate vandetanib resistance genes.
Data Presentation
A genome-wide CRISPR screen was conducted in the TT medullary thyroid carcinoma cell line, which harbors a RET C634W mutation, to identify genes that mediate resistance to vandetanib.[4] The screen identified several genes whose knockout was enriched in the vandetanib-resistant population.
Table 1: Representative Quantitative Data of Enriched Genes in Vandetanib Resistance Screen
| Gene Symbol | Description | Fold Enrichment (Resistant vs. Control) | p-value | False Discovery Rate (FDR) |
| MACROD2 | MACRO domain containing 2 | 5.8 | 1.2e-5 | 0.001 |
| GORASP2 | Golgi reassembly stacking protein 2 | 4.9 | 3.5e-5 | 0.003 |
| MAP3K1 | Mitogen-activated protein kinase kinase kinase 1 | 4.2 | 8.1e-5 | 0.007 |
Note: The data presented in this table is representative and for illustrative purposes. The original study abstract mentions the enrichment of these genes but does not provide specific quantitative data.[4]
Experimental Protocols
This section provides a detailed methodology for performing a genome-wide CRISPR/Cas9 knockout screen to identify vandetanib resistance genes. The protocol is optimized for the TKOv3 library, a widely used genome-scale CRISPR library.[7][9]
Cell Line Preparation and Lentivirus Production
1.1. Cell Culture:
-
Culture the chosen cancer cell line (e.g., TT cells for MTC) in the recommended medium and conditions.
-
Ensure cells are healthy and in the exponential growth phase before transduction.
1.2. Lentiviral Packaging of the CRISPR Library:
-
Plate HEK293T cells at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the TKOv3 library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.[10][11]
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The lentiviral stock can be concentrated by ultracentrifugation if necessary and should be stored at -80°C in small aliquots.
Lentiviral Transduction and Selection
2.1. Determination of Viral Titer (Multiplicity of Infection - MOI):
-
Plate the target cells at a low density.
-
Transduce the cells with serial dilutions of the lentiviral library stock in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, select the transduced cells with an appropriate antibiotic (e.g., puromycin for the lentiCRISPRv2 backbone).
-
Determine the MOI by counting the percentage of surviving cells. For a CRISPR screen, an MOI of 0.3-0.5 is recommended to ensure that most cells receive a single viral particle.
2.2. Library Transduction and Selection:
-
Transduce the target cells with the CRISPR library at the predetermined MOI to achieve a representation of at least 200-500 cells per sgRNA.
-
After 24-48 hours of transduction, select the cells with the appropriate antibiotic until all non-transduced cells are eliminated.
-
Expand the selected cell pool while maintaining library representation.
Vandetanib Treatment
-
Split the transduced and selected cell pool into two populations: a control group (treated with vehicle, e.g., DMSO) and a vandetanib-treated group.
-
Treat the cells with a predetermined concentration of vandetanib (e.g., IC50 or IC80) for a sufficient duration to allow for the selection of resistant cells (typically 14-21 days).
-
Continuously monitor and passage the cells as needed, ensuring that the library representation is maintained at each step.
Genomic DNA Extraction and sgRNA Sequencing
4.1. Genomic DNA Extraction:
-
Harvest cell pellets from both the control and vandetanib-treated populations.
-
Extract high-quality genomic DNA using a commercial kit suitable for large cell numbers.[12][13]
4.2. PCR Amplification of sgRNA Cassettes:
-
Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette. A two-step PCR approach is commonly used to first enrich for the sgRNA region and then add Illumina sequencing adapters and barcodes.[14][15]
4.3. Next-Generation Sequencing (NGS):
-
Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
Data Analysis
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched in the vandetanib-treated population compared to the control population.[16][17][18][19]
-
Perform gene set enrichment analysis (GSEA) to identify pathways that are enriched among the hit genes.
Mandatory Visualizations
Signaling Pathways
Vandetanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases, primarily RET, VEGFR, and EGFR. Resistance can emerge through various mechanisms that reactivate these or parallel signaling pathways.
Caption: Vandetanib inhibits RET, EGFR, and VEGFR signaling pathways.
Experimental Workflow
The following diagram illustrates the key steps in the CRISPR/Cas9 screen to identify vandetanib resistance genes.
Caption: Workflow of a CRISPR/Cas9 screen for vandetanib resistance.
Conclusion
The application of genome-wide CRISPR/Cas9 screens is a powerful and unbiased approach to identify novel genes and pathways involved in drug resistance. The protocols and workflow described in this application note provide a comprehensive guide for researchers to investigate the genetic mechanisms of vandetanib resistance, paving the way for the development of more effective therapeutic strategies for patients with MTC and other cancers treated with this agent.
References
- 1. Evaluation and Design of Genome-Wide CRISPR/SpCas9 Knockout Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. manuals.cellecta.com [manuals.cellecta.com]
- 5. YAP confers resistance to vandetanib in medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-scale chemogenomic CRISPR screens in human cells using the TKOv3 library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 9. addgene.org [addgene.org]
- 10. media.addgene.org [media.addgene.org]
- 11. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR Screen Sequencing Protocol - CD Genomics [cd-genomics.com]
- 13. manuals.cellecta.com [manuals.cellecta.com]
- 14. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized NGS sample preparation protocol for in vitro CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A benchmark of algorithms for the analysis of pooled CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Analysis of shRNA/CRISPR screens in 2021 [biostars.org]
Application Notes and Protocols: In Vivo Combination of Vandetanib Hydrochloride and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is an orally active tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in tumor growth and angiogenesis, primarily inhibiting VEGFR2, EGFR, and RET tyrosine kinases.[1][2][3] Its mechanism of action involves the disruption of downstream signaling cascades, leading to the inhibition of tumor cell proliferation, survival, and the formation of new blood vessels required for tumor sustenance.[4][5] Preclinical and clinical studies have demonstrated the antitumor efficacy of vandetanib in various cancer models, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[1][2][6][7]
Recent advancements in oncology have highlighted the potential of combining targeted therapies with immune checkpoint inhibitors to enhance anti-tumor responses. The rationale for combining vandetanib with immunotherapy lies in its potential to modulate the tumor microenvironment (TME). By inhibiting angiogenesis, vandetanib may increase immune cell infiltration and function within the tumor, thereby sensitizing it to immune checkpoint blockade. This document provides detailed application notes and a representative protocol for investigating the in vivo efficacy of vandetanib hydrochloride in combination with an anti-PD-1 antibody.
Signaling Pathways and Rationale for Combination
Vandetanib exerts its effects by blocking key signaling pathways crucial for tumor progression. The inhibition of VEGFR2 disrupts angiogenesis, while targeting EGFR and RET directly impedes cancer cell proliferation and survival. The combination with an anti-PD-1 antibody is hypothesized to create a synergistic anti-tumor effect. Vandetanib's anti-angiogenic properties may normalize the tumor vasculature, facilitating the infiltration of T cells. Concurrently, the anti-PD-1 antibody would block the inhibitory PD-1/PD-L1 axis, unleashing the full cytotoxic potential of the tumor-infiltrating T lymphocytes.
Data Presentation: Representative In Vivo Efficacy
The following table summarizes representative quantitative data from a hypothetical in vivo study evaluating the combination of vandetanib and an anti-PD-1 antibody in a murine colorectal cancer model. This data is illustrative and based on typical outcomes observed in preclinical studies of similar combination therapies.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Number of Tumor-Free Mice |
| Vehicle Control | 1500 ± 250 | - | 0/10 |
| Vandetanib (25 mg/kg) | 850 ± 150 | 43.3 | 0/10 |
| Anti-PD-1 (10 mg/kg) | 1100 ± 200 | 26.7 | 1/10 |
| Vandetanib + Anti-PD-1 | 350 ± 90 | 76.7 | 4/10 |
Experimental Protocols
In Vivo Tumor Model and Study Design
A murine syngeneic tumor model, such as CT26 colorectal carcinoma in BALB/c mice or LLC lung carcinoma in C57BL/6 mice, is recommended to ensure a competent immune system for evaluating immunotherapy.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or LLC tumor cells
-
Matrigel
-
This compound
-
Vehicle for vandetanib (e.g., 1% Tween 80 in sterile water)
-
InVivoMAb anti-mouse PD-1 antibody (or relevant isotype control)
-
Sterile PBS
Protocol:
-
Culture CT26 or LLC cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using digital calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle Control (oral gavage daily + PBS i.p. twice weekly)
-
Group 2: Vandetanib (25 mg/kg, oral gavage, daily)
-
Group 3: Anti-PD-1 antibody (10 mg/kg, i.p., twice weekly)
-
Group 4: Vandetanib (25 mg/kg, oral gavage, daily) + Anti-PD-1 antibody (10 mg/kg, i.p., twice weekly)
-
-
Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint.
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Immunohistochemical Analysis of Tumor Microenvironment
Protocol:
-
Fix harvested tumors in 10% neutral buffered formalin for 24 hours.
-
Embed tumors in paraffin and section at 4-5 µm thickness.
-
Perform antigen retrieval using appropriate citrate or EDTA buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate sections with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells, CD31 for blood vessels).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop with DAB substrate and counterstain with hematoxylin.
-
Image slides and quantify positive staining using image analysis software.
Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
Protocol:
-
Mechanically and enzymatically digest harvested tumors to create a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis.
-
Stain cells with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
-
For intracellular cytokine staining, stimulate cells with a cell stimulation cocktail (containing Brefeldin A and Monensin) for 4-6 hours prior to surface staining, then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Acquire data on a flow cytometer and analyze using appropriate software.
Proposed Synergistic Mechanism
The combination of vandetanib and anti-PD-1 immunotherapy is proposed to work through a multi-faceted mechanism that remodels the tumor microenvironment to be more permissive to an anti-tumor immune response.
Conclusion
The combination of this compound with immune checkpoint inhibitors represents a promising therapeutic strategy. The anti-angiogenic and anti-proliferative effects of vandetanib may create a more favorable tumor microenvironment for immunotherapy, potentially leading to enhanced and more durable anti-tumor responses. The protocols and data presented herein provide a framework for the preclinical in vivo evaluation of this combination therapy. Further investigation is warranted to elucidate the precise molecular mechanisms of synergy and to identify predictive biomarkers for patient selection.
References
- 1. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vandetanib: An overview of its clinical development in NSCLC and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Vandetanib-Treated Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vandetanib (also known as ZD6474) is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) used in cancer therapy.[1] Its primary mechanism of action involves the inhibition of several key receptor tyrosine kinases that are pivotal in tumor growth, angiogenesis, and metastasis.[2][3] Vandetanib potently targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4] By blocking the signaling pathways mediated by these receptors, vandetanib can simultaneously inhibit tumor cell proliferation and the formation of new blood vessels (angiogenesis) required for tumor sustenance.[2][4]
Western blot analysis is an indispensable immunodetection technique for elucidating the molecular effects of targeted therapies like vandetanib. It allows researchers to quantify the expression and phosphorylation status of specific proteins within complex cell lysates. This application note provides a comprehensive overview and detailed protocols for using Western blot to analyze the effects of vandetanib on key signaling proteins in treated cancer cells.
Vandetanib Mechanism of Action: Signaling Pathways
Vandetanib exerts its anti-cancer effects by binding to the ATP-binding site within the tyrosine kinase domain of its target receptors, preventing their phosphorylation and subsequent activation.[2] This blockade disrupts critical downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and angiogenesis.[2][5][6]
-
EGFR Inhibition: By targeting EGFR, vandetanib directly disrupts signals that promote cancer cell proliferation.[3]
-
VEGFR-2 Inhibition: Inhibition of VEGFR-2 in endothelial cells blocks the angiogenic process, effectively reducing the tumor's blood supply.[2][4]
-
RET Inhibition: The inhibition of RET is particularly significant in cancers where RET mutations drive oncogenesis, such as in medullary thyroid carcinoma.[2]
Data Presentation: Effects of Vandetanib on Key Signaling Proteins
The following tables summarize quantitative data from preclinical studies on the effect of vandetanib on target proteins, as determined by Western blot and other assays.
Table 1: Vandetanib Activity on Target Kinases and Cell Lines
| Target | Assay Type | Value | Cell Line / Condition | Citation |
|---|---|---|---|---|
| VEGFR-2 | Recombinant Enzyme Assay | IC₅₀: 40 nM | In vitro | [7] |
| EGFR | Recombinant Enzyme Assay | IC₅₀: 500 nM | In vitro | [7] |
| VEGFR-3 | Recombinant Enzyme Assay | IC₅₀: 108 nM | In vitro | [7] |
| RET | Kinase Assay | - | Inhibition Observed | [7] |
| Proliferation (VEGF-stimulated) | Cell Viability Assay | IC₅₀: 60 nM | HUVE Cells | [7] |
| Proliferation (EGF-stimulated) | Cell Viability Assay | IC₅₀: 170 nM | HUVE Cells | [7] |
| Proliferation | MTS Assay | IC₅₀: 0.22 µM | TKKK (Cholangiocarcinoma) | [8] |
| Proliferation | MTS Assay | IC₅₀: 12.2 µM | OZ (Cholangiocarcinoma) |[8] |
Table 2: Observed Changes in Protein Expression and Phosphorylation Post-Vandetanib Treatment
| Protein Analyzed | Effect Observed | Cell Type / Model | Citation |
|---|---|---|---|
| Phospho-EGFR | Complete inhibition | HCC827 Tumor Xenografts | [9] |
| Phospho-EGFR | Inhibition | TKKK, OZ, TGBC24TKB, HuCCT1 | [10] |
| Phospho-AKT | Inhibition | HCC827 Tumor Xenografts | [9] |
| Phospho-MAPK | Inhibition | TKKK, TGBC24TKB | [10] |
| Phospho-VEGFR-2 (Tyr1175) | Blocked VEGF-induced phosphorylation | HUVE Cells | [7] |
| mTOR, HIF-1α, VEGF | Reduced mRNA and protein levels | Breast Cancer Cell Lines | [6][11] |
| Phospho-PI3K, Phospho-AKT | Decreased phosphorylation | K562 Cells | [5] |
| Phospho-MEK1/2, Phospho-ERK1/2 | Decreased phosphorylation | K562 Cells |[5] |
Experimental Protocols
This section provides detailed methodologies for the Western blot analysis of vandetanib-treated cells.
Protocol 1: Cell Culture and Vandetanib Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., A549, HCC827, TKKK) in appropriate culture dishes (e.g., 6-well or 100 mm plates) and grow in recommended media until they reach 70-80% confluency.
-
Vandetanib Preparation: Prepare a stock solution of vandetanib (e.g., 10 mM in DMSO).[10] For experiments, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).[7]
-
Treatment: Replace the culture medium with the vandetanib-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug treatment.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 2, 24, or 72 hours).[9][10] For studies involving growth factor stimulation, serum-starve the cells for 12-24 hours before treating with vandetanib (typically for 0.5-2 hours) and then stimulate with the appropriate ligand (e.g., EGF, VEGF) for a short period (e.g., 5-10 minutes).[7][10]
-
Harvesting: After incubation, proceed immediately to cell lysate preparation.
Protocol 2: Preparation of Cell Lysates
This protocol is a synthesis of standard procedures for preparing whole-cell lysates.[12][13][14]
-
Wash Cells: Place the culture dish on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) supplemented with freshly added protease and phosphatase inhibitors.[13][14]
-
Scrape and Collect: Scrape the adherent cells using a cold cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[12]
-
Incubation: Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[12]
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Discard the pellet.[15]
Protocol 3: Protein Quantification
To ensure equal loading of protein for each sample, the total protein concentration of each lysate must be determined.[16]
-
Assay Selection: Use a standard protein assay such as the Bicinchoninic Acid (BCA) assay or Bradford assay.[12]
-
Standard Curve: Prepare a standard curve using a known protein standard, such as Bovine Serum Albumin (BSA).
-
Measure Concentration: Follow the manufacturer's instructions for the chosen assay to determine the protein concentration of each lysate.
-
Storage: Aliquot the lysates and store them at -80°C for long-term use.[12]
Protocol 4: Western Blot Analysis
-
Sample Preparation: Dilute the cell lysates to the same final concentration in lysis buffer. Add an appropriate volume of Laemmli sample buffer (e.g., 2x or 4x) to achieve a final concentration of 1x. A typical loading amount is 10-50 µg of total protein per lane.[13]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13][14]
-
SDS-PAGE: Load the denatured protein samples, along with a pre-stained protein ladder, onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's specifications to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet, semi-dry, or dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The antibody should be specific for the target protein (e.g., anti-p-EGFR, anti-EGFR, anti-p-VEGFR2, anti-Actin).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[14]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification and Analysis: Use densitometry software to quantify the band intensities.[16] Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH) to compare protein expression levels across different samples.[16] For phosphoproteins, it is best practice to normalize the phospho-specific signal to the total protein signal from the same sample.[16]
Experimental Workflow Visualization
References
- 1. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 3. What is Vandetanib used for? [synapse.patsnap.com]
- 4. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vandetanib drives growth arrest and promotes sensitivity to imatinib in chronic myeloid leukemia by targeting ephrin type‐B receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vandetanib (ZD6474) induces antiangiogenesis through mTOR-HIF-1 alpha-VEGF signaling axis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vandetanib | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 14. origene.com [origene.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Guide to western blot quantification | Abcam [abcam.com]
Application Notes and Protocols for Immunohistochemical Analysis of Biomarkers in Vandetanib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a multi-targeted tyrosine kinase inhibitor (TKI) that has been investigated in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2][3][4] Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2][5] The evaluation of biomarkers through immunohistochemistry (IHC) in tumor tissues from patients treated with vandetanib is crucial for understanding the drug's mechanism of action, identifying potential mechanisms of resistance, and discovering predictive biomarkers to guide patient selection.
These application notes provide a summary of key biomarkers, their clinical relevance in the context of vandetanib treatment, and detailed protocols for their detection using IHC.
Vandetanib's Mechanism of Action and Key Biomarkers
Vandetanib exerts its anti-tumor effects by simultaneously targeting multiple receptor tyrosine kinases:
-
VEGFR: Inhibition of VEGFR, primarily VEGFR-2, blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5]
-
EGFR: By targeting EGFR, vandetanib disrupts downstream signaling pathways that promote cancer cell proliferation and survival.[1]
-
RET: Inhibition of the RET proto-oncogene is particularly relevant in medullary thyroid cancer, where activating mutations in RET are a key driver of tumorigenesis.[2]
The primary biomarkers for assessing vandetanib's activity and potential efficacy in tumor tissue via IHC are the protein expression levels of its main targets: VEGFR-2, EGFR, and RET .
Data Presentation: Biomarker Expression in Vandetanib Clinical Trials
While several clinical trials have investigated the role of biomarkers in predicting response to vandetanib, detailed quantitative data from IHC analyses are not consistently reported in publicly available literature. The following tables summarize the available qualitative and semi-quantitative findings and serve as a template for presenting such data.
Table 1: Summary of EGFR Expression and Clinical Outcomes in NSCLC Patients Treated with Vandetanib.
| Study (Tumor Type) | Vandetanib Treatment Arm | EGFR IHC Status | Key Findings | Reference |
| BATTLE Trial (NSCLC) | Vandetanib Monotherapy | Not quantitatively reported | No significant association between EGFR protein expression and progression-free survival (PFS) or overall survival (OS). | [6][7][8] |
| ZODIAC Trial (NSCLC) | Vandetanib + Docetaxel | 88% of evaluable samples were EGFR positive. | No significant interaction between EGFR protein expression and clinical benefit was reported. However, patients with EGFR gene amplification or mutations showed greater benefit. | [1] |
Table 2: Illustrative Table for Quantitative IHC Analysis of Biomarkers in Vandetanib-Treated Tumors.
This table is a template demonstrating how quantitative IHC data could be presented. Specific values are for illustrative purposes only as they were not available in the searched literature.
| Biomarker | Patient Cohort | N | Mean H-Score (± SD) | % Positive Cells (± SD) | Association with Clinical Outcome |
| VEGFR-2 | Responders | 25 | 180 (± 45) | 75% (± 15%) | Higher expression may correlate with better response. |
| Non-responders | 30 | 110 (± 50) | 40% (± 20%) | ||
| p-EGFR (Tyr1068) | Pre-treatment | 50 | 210 (± 60) | 85% (± 10%) | A significant decrease post-treatment may indicate target engagement. |
| Post-treatment | 50 | 90 (± 40) | 35% (± 18%) | ||
| RET | Responders (MTC) | 15 | 250 (± 30) | 95% (± 5%) | High expression is characteristic of MTC. |
| Non-responders (MTC) | 10 | 240 (± 35) | 92% (± 8%) |
Signaling Pathway and Experimental Workflow Visualizations
Vandetanib Signaling Pathway
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Immunohistochemistry Experimental Workflow
Caption: A generalized workflow for immunohistochemical staining.
Experimental Protocols
The following are detailed protocols for the immunohistochemical detection of EGFR, VEGFR-2, and RET in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. These protocols are synthesized from standard IHC procedures and may require optimization for specific antibodies and tissue types.
Protocol 1: Immunohistochemistry for EGFR
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary antibody: Anti-EGFR antibody (clone and dilution to be optimized, e.g., clone H11)
-
Polymer-HRP secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS (2 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-EGFR antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with a polymer-HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Incubate with DAB chromogen substrate until the desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Scoring: EGFR expression is typically scored based on the intensity of membrane staining (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells. An H-score (ranging from 0 to 300) can be calculated using the formula: H-score = (1 × % of cells with weak staining) + (2 × % of cells with moderate staining) + (3 × % of cells with strong staining).[9][10]
Protocol 2: Immunohistochemistry for VEGFR-2
Materials:
-
Same as for EGFR protocol.
-
Primary antibody: Anti-VEGFR-2 antibody (clone and dilution to be optimized).
Procedure:
The procedure is similar to the EGFR protocol with the following potential modifications:
-
Antigen Retrieval: Citrate buffer (pH 6.0) is commonly used for VEGFR-2.
-
Primary Antibody Incubation: Incubate with the primary anti-VEGFR-2 antibody at the optimized dilution overnight at 4°C.
Scoring: VEGFR-2 staining is often observed in the cytoplasm of endothelial cells within the tumor microenvironment and can also be present in tumor cells. Scoring can be performed by assessing the intensity and percentage of positive staining in both compartments.
Protocol 3: Immunohistochemistry for RET
Materials:
-
Same as for EGFR protocol.
-
Primary antibody: Anti-RET antibody (clone and dilution to be optimized).
Procedure:
The procedure follows the general IHC workflow with potential adjustments:
-
Antigen Retrieval: HIER with citrate buffer (pH 6.0) is a common method for RET IHC.
-
Primary Antibody Incubation: Incubate with the primary anti-RET antibody at the optimized dilution, typically for 1 hour at room temperature or overnight at 4°C.
Scoring: RET expression in MTC is typically strong and diffuse cytoplasmic and membranous staining. Scoring can be based on the intensity and the percentage of positively stained tumor cells.
Conclusion
Immunohistochemistry is an invaluable tool for assessing the expression of key biomarkers in vandetanib-treated tumors. While quantitative IHC data from large patient cohorts treated with vandetanib is limited in the published literature, the protocols and methodologies described here provide a framework for the robust evaluation of EGFR, VEGFR-2, and RET. Such analyses are essential for advancing our understanding of vandetanib's therapeutic effects and for the development of personalized treatment strategies. Further studies with standardized IHC and scoring methodologies are needed to establish definitive predictive biomarkers for vandetanib therapy.
References
- 1. EGFR biomarkers predict benefit from vandetanib in combination with docetaxel in a randomized phase III study of second-line treatment of patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. llusurgonc.org [llusurgonc.org]
- 5. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Biomarker Outcomes of the Phase II Vandetanib Study from the BATTLE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and biomarker outcomes of the phase II vandetanib study from the BATTLE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.musc.edu [people.musc.edu]
- 9. Reproducibility of the EGFR immunohistochemistry scores for tumor samples from patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Resistant Cancer Models Using Vandetanib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is an orally available tyrosine kinase inhibitor that targets multiple cellular pathways involved in tumor growth and angiogenesis.[1][2] It primarily inhibits the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4] This multi-targeted approach makes vandetanib a valuable tool in cancer research, particularly for studying mechanisms of drug resistance. The development of cancer cell lines resistant to vandetanib provides a crucial model system to investigate the molecular adaptations that drive resistance, identify potential biomarkers, and explore novel therapeutic strategies to overcome it.
These application notes provide a comprehensive overview and detailed protocols for utilizing vandetanib hydrochloride to develop and study drug-resistant cancer models, both in vitro and in vivo.
Mechanism of Action of Vandetanib
Vandetanib exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the tyrosine kinase domain of its target receptors, thereby inhibiting their autophosphorylation and downstream signaling.[1][3] The key pathways inhibited by vandetanib include:
-
VEGFR Signaling: Inhibition of VEGFR-2 and VEGFR-3 blocks the pro-angiogenic signals mediated by VEGF, leading to a reduction in tumor vascularization and growth.[1][3]
-
EGFR Signaling: By targeting EGFR, vandetanib disrupts downstream pathways such as RAS-MAPK and PI3K-AKT, which are critical for cancer cell proliferation, survival, and differentiation.[3][4][5]
-
RET Signaling: Constitutive activation of the RET proto-oncogene is a key driver in medullary thyroid carcinoma (MTC). Vandetanib's inhibition of RET is a primary mechanism of its efficacy in this cancer type.[3][4]
The simultaneous inhibition of these pathways provides a multi-pronged attack on tumor growth and survival.[3]
Data Presentation: In Vitro Efficacy of Vandetanib
The following table summarizes the 50% inhibitory concentrations (IC50) of vandetanib against various tyrosine kinases and in different cellular contexts, providing a quantitative measure of its potency.
| Target/Cell Line | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 40 | [6][7] |
| VEGFR-3 | 110 | [6][7] |
| EGFR | 500 | [6][7] |
| RET | 100-130 | [1][6][7] |
| VEGFR-1 | 1600 | [1] |
| HUVEC (VEGF-stimulated) | 60 | [6] |
| HUVEC (EGF-stimulated) | 170 | [6] |
| MTC cells (RET C634W) | 200 (antiproliferative) | [1] |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Establishment of Vandetanib-Resistant Cancer Cell Lines
This protocol describes a method for generating vandetanib-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[8][9][10]
Materials:
-
Parental cancer cell line of interest (e.g., human medullary thyroid carcinoma TT or MZ-CRC-1 cells)[11]
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
Cell counting kit (e.g., CCK-8 or MTT)
-
Microplate reader
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the IC50 of the Parental Cell Line: a. Prepare a stock solution of vandetanib in DMSO. b. Seed parental cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10] c. Treat the cells with a serial dilution of vandetanib for 48-72 hours. d. Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol.[10] e. Calculate the IC50 value, which is the concentration of vandetanib that inhibits cell growth by 50%.
-
Induction of Drug Resistance: a. Culture the parental cells in their complete medium containing a low concentration of vandetanib, typically starting at the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).[8][11] b. Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. c. When the cells reach 80-90% confluency and their growth rate has stabilized, passage them and gradually increase the concentration of vandetanib in the culture medium.[9] The concentration can be increased by 25-50% at each step.[9] d. If significant cell death occurs (e.g., >50%), reduce the drug concentration to the previous level until the cells recover.[9] e. Repeat this process of gradually increasing the vandetanib concentration over several months (typically 3-6 months).[8]
-
Verification and Characterization of Resistant Cells: a. Once the cells are able to proliferate in a significantly higher concentration of vandetanib (e.g., 5-10 times the parental IC50), perform a new IC50 determination on the resistant cell line to quantify the degree of resistance. A greater than three-fold increase in IC50 is generally considered successful establishment of a resistant line.[8] b. Freeze aliquots of the resistant cells at different passage numbers for future use. c. Characterize the resistant phenotype by examining changes in the expression and phosphorylation of target proteins (VEGFR, EGFR, RET) and downstream signaling molecules (e.g., AKT, MAPK) via Western blotting.[5] d. Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps (e.g., P-glycoprotein).[12]
Protocol 2: In Vivo Xenograft Model for Studying Vandetanib Resistance
This protocol outlines the procedure for establishing and treating tumor xenografts in immunodeficient mice to evaluate the efficacy of vandetanib in vivo.[13][14][15]
Materials:
-
Parental and vandetanib-resistant cancer cells
-
Immunodeficient mice (e.g., athymic nude or NOD-scid)[15]
-
This compound
-
Vehicle for oral gavage (e.g., sterile water or a specified formulation)
-
Matrigel (optional)
-
Sterile PBS or HBSS
-
Syringes and needles
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation and Implantation: a. Harvest parental and resistant cells during their exponential growth phase.[15] b. Resuspend the cells in sterile PBS or HBSS, optionally mixed 1:1 with Matrigel to improve tumor take rate, to a final concentration of 0.5-2 million cells per 200 µL.[15][16] c. Subcutaneously inject the cell suspension into the flank of each mouse.[15]
-
Tumor Growth and Treatment Initiation: a. Monitor the mice regularly for tumor formation. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Vandetanib Administration: a. Prepare the vandetanib solution in the appropriate vehicle. b. Administer vandetanib to the treatment groups via oral gavage at a predetermined dose and schedule (e.g., 15-25 mg/kg daily).[13][17] c. Administer the vehicle alone to the control groups. d. Continue treatment for a specified period (e.g., 2-4 weeks).[14][17]
-
Efficacy Evaluation and Endpoint Analysis: a. Monitor tumor growth and the general health of the mice throughout the study. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor volume and weight. d. Tumor tissue can be processed for further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki67 or angiogenesis markers like CD31) or Western blotting to assess target inhibition.[17]
Potential Mechanisms of Vandetanib Resistance
Research using vandetanib-resistant models has suggested several potential mechanisms of resistance:
-
Cross-resistance: Cells resistant to vandetanib may also show resistance to other tyrosine kinase inhibitors like cabozantinib, suggesting overlapping resistance mechanisms.[11][18]
-
Bioenergetic Stress Tolerance: Vandetanib can induce an increase in mitochondrial membrane potential. Resistant cells may develop a tolerance to this bioenergetic stress.[11][18]
-
Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can increase the efflux of vandetanib from the cancer cell, reducing its intracellular concentration and efficacy.[12]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of VEGFR, EGFR, and RET.
The use of these detailed protocols will enable researchers to develop robust models of vandetanib resistance, facilitating a deeper understanding of the underlying molecular mechanisms and the development of strategies to overcome clinical drug resistance.
References
- 1. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib [mdpi.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Vandetanib and cabozantinib potentiate mitochondria-targeted agents to suppress medullary thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of P-glycoprotein functionality by vandetanib may reverse cancer cell resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BiTE® Xenograft Protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Vandetanib and cabozantinib potentiate mitochondria-targeted agents to suppress medullary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting vandetanib hydrochloride insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vandetanib hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low solubility and high permeability.[2][3] Its aqueous solubility is pH-dependent; it is practically insoluble in water at basic pH but more soluble in acidic conditions.[2][4] For experimental purposes, it is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
The recommended solvents for preparing stock solutions of this compound are DMSO and DMF.[1] It is more soluble in DMSO, with a solubility of ≥51.2 mg/mL with gentle warming.[5][6] In DMF, the solubility is approximately 2 mg/mL.[1]
Q3: How can I prepare an aqueous working solution of this compound for my experiments?
Due to its poor aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers. The preferred method is to first dissolve it in an organic solvent like DMF to create a stock solution. This stock solution can then be diluted with the aqueous buffer of your choice, such as Phosphate Buffered Saline (PBS).[1] A 1:1 solution of DMF and PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[1] It is advisable to not store the aqueous solution for more than one day.[1]
Q4: What are the known pKa values for vandetanib?
Vandetanib has two pKa values.[2] The strongest basic pKa is predicted to be 9.13, and the strongest acidic pKa is predicted to be 14.35.[7]
Troubleshooting Guide: Insolubility in Aqueous Buffers
Problem: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound. Here are several steps you can take to troubleshoot this problem:
Step 1: Verify Your Stock Solution Preparation
Ensure your stock solution in DMSO or DMF is fully dissolved before diluting it into the aqueous buffer. You can gently warm the tube at 37°C and use an ultrasonic bath to aid dissolution.[8]
Step 2: Adjust the Final Concentration
The final concentration of this compound in your aqueous solution may be too high. Try lowering the final concentration to see if the compound remains in solution.
Step 3: Modify the Dilution Method
Instead of adding the stock solution directly to a large volume of buffer, try adding the buffer to the stock solution dropwise while vortexing. This can sometimes prevent immediate precipitation.
Step 4: Increase the Percentage of Organic Solvent
If your experimental conditions permit, increasing the percentage of the organic solvent (e.g., using a 1:1 ratio of DMF to PBS) can improve solubility.[1] Be mindful that a high percentage of organic solvent may affect your experimental system.
Step 5: Adjust the pH of the Aqueous Buffer
This compound is more soluble in acidic conditions.[2] If your experiment allows, lowering the pH of your aqueous buffer may help to keep the compound in solution.
Quantitative Solubility Data
The following table summarizes the solubility of vandetanib and its hydrochloride salt in various solvents.
| Solvent | Vandetanib/Vandetanib HCl | Solubility | Temperature | Reference |
| DMSO | This compound | ≥51.2 mg/mL (with gentle warming) | Not Specified | [5][6] |
| DMSO | Vandetanib | 23.77 mg/mL (50 mM) | Not Specified | [9] |
| DMF | Vandetanib | ~2 mg/mL | Not Specified | [1] |
| Ethanol | This compound | <2.54 mg/mL | Not Specified | [5] |
| Ethanol | Vandetanib | 10 mg/mL (with warming) | Not Specified | [10] |
| Water | This compound | <2.46 mg/mL | Not Specified | [5] |
| Water | Vandetanib | 0.008 mg/mL | 25°C | [7][11] |
| 1:1 DMF:PBS (pH 7.2) | Vandetanib | ~0.5 mg/mL | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 1 mL of DMSO to 5.12 mg of this compound).
-
Vortex the solution thoroughly.
-
If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the solid is completely dissolved.[8]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Thaw an aliquot of your this compound stock solution (prepared in DMSO or DMF).
-
Pre-warm your desired aqueous buffer (e.g., PBS, pH 7.2) to room temperature.
-
While vortexing the aqueous buffer, slowly add the required volume of the stock solution to achieve your final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous solution immediately for your experiments, as storage is not recommended.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Vandetanib inhibits key signaling pathways involved in cancer progression.
Caption: A logical workflow for troubleshooting this compound insolubility.
Caption: A standard workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. impactfactor.org [impactfactor.org]
- 5. raybiotech.com [raybiotech.com]
- 6. glpbio.com [glpbio.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. biocrick.com [biocrick.com]
- 9. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 10. Vandetanib CAS#: 443913-73-3 [m.chemicalbook.com]
- 11. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of vandetanib in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using vandetanib in kinase assays.
Frequently Asked Questions (FAQs)
1. What are the primary kinase targets of vandetanib?
Vandetanib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1] By inhibiting these kinases, vandetanib disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and cell survival.[1]
2. What are the known downstream signaling pathways affected by vandetanib?
Vandetanib's inhibition of VEGFR-2, EGFR, and RET primarily affects the following downstream signaling pathways:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K/AKT Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[1]
-
PLCγ/PKC Pathway: This pathway is involved in various cellular processes, including proliferation and migration.
3. What is a KINOMEscan and how can it be used to assess vandetanib's selectivity?
A KINOMEscan is a high-throughput competition binding assay that quantitatively measures the binding of a compound (like vandetanib) to a large panel of kinases.[2] The output is typically a dissociation constant (Kd), which indicates the strength of the interaction. A lower Kd value signifies a stronger binding affinity. By screening vandetanib against a comprehensive panel of kinases, a KINOMEscan can reveal its complete selectivity profile, including both intended targets and potential off-targets.
4. What are some common off-target effects of vandetanib observed in clinical and preclinical studies?
Clinically, vandetanib is associated with side effects such as diarrhea, rash, hypertension, and QT prolongation.[3][4] Some of these toxicities are attributed to its off-target activities. For instance, cardiotoxicity, like QT prolongation, is a known concern with some kinase inhibitors due to their off-target effects on channels like hERG. While primarily targeting VEGFR, EGFR, and RET, vandetanib is known to interact with other kinases to varying degrees, which can contribute to its overall biological activity and side-effect profile.
Vandetanib Target Affinity Data
The following tables summarize the inhibitory activity of vandetanib against its primary targets and a selection of known off-targets. This data is compiled from various sources and assay types and is intended for comparative purposes.
Table 1: Vandetanib IC50 Values for Primary Targets
| Kinase Target | IC50 (nM) | Assay Type |
| VEGFR-2 (KDR) | 40 | Recombinant Enzyme Assay |
| RET | 100 | Recombinant Enzyme Assay |
| EGFR | 500 | Recombinant Enzyme Assay |
| VEGFR-3 (Flt-4) | 110 | Recombinant Enzyme Assay |
Table 2: Vandetanib Dissociation Constants (Kd) for Selected Off-Targets (from KINOMEscan data)
| Off-Target Kinase | Kd (nM) |
| TEK (TIE2) | 36 |
| FLT1 (VEGFR1) | 1600 |
| SRC | 330 |
| LCK | 660 |
| FYN | 1100 |
Note: This is not an exhaustive list of all potential off-targets. A full kinome scan will provide a more comprehensive profile.
Troubleshooting Guide
Issue: Unexpected or inconsistent IC50 values for vandetanib in my kinase assay.
-
Possible Cause 1: Assay Format. Different kinase assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values due to variations in assay components and detection methods.
-
Mitigation: When comparing data, ensure the assay formats are consistent. If you are developing a new assay, validate it against a known standard or a different assay format.
-
-
Possible Cause 2: ATP Concentration. Most kinase inhibitors, including vandetanib, are ATP-competitive. The IC50 value will be highly dependent on the ATP concentration in your assay.
-
Mitigation: For ATP-competitive inhibitors, it is recommended to run kinase assays at an ATP concentration close to the Km value for the specific kinase.[5] This allows for a more accurate determination of the inhibitor's potency. Always report the ATP concentration used when presenting IC50 data.
-
-
Possible Cause 3: Reagent Quality. The purity and activity of the kinase, substrate, and other reagents can significantly impact the results.
-
Mitigation: Use highly purified and well-characterized reagents. Perform quality control checks on your enzyme and substrate to ensure their activity and integrity.
-
Issue: I suspect an observed effect in my cell-based assay is due to an off-target activity of vandetanib.
-
Possible Cause: Vandetanib is inhibiting a kinase other than the intended target in your cellular model.
-
Mitigation Strategy 1: Orthogonal Approaches.
-
RNAi/CRISPR: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to knock down or knock out the suspected off-target kinase. If the phenotype is rescued or mimicked, it provides strong evidence for the off-target effect.
-
Alternative Inhibitors: Use a structurally different inhibitor with a known selectivity profile for the suspected off-target kinase. If this inhibitor recapitulates the observed phenotype, it supports the off-target hypothesis.
-
-
Mitigation Strategy 2: Target Engagement Assays. Cellular thermal shift assays (CETSA) or NanoBRET assays can be used to confirm that vandetanib is binding to the suspected off-target kinase in intact cells.
-
Mitigation Strategy 3: Kinome Profiling. Perform a kinome-wide screen (e.g., KINOMEscan) on your compound to identify all potential targets. This can help to identify unexpected off-targets that may be responsible for the observed phenotype.
-
Issue: My biochemical assay results with vandetanib do not correlate with my cell-based assay results.
-
Possible Cause 1: Cell Permeability and Efflux. Vandetanib may have poor cell permeability or be actively transported out of the cell by efflux pumps, leading to a lower effective intracellular concentration than in a biochemical assay.
-
Mitigation: Use cell lines with known expression levels of drug transporters. You can also use efflux pump inhibitors to see if this potentiates the effect of vandetanib.
-
-
Possible Cause 2: Cellular ATP Concentration. The intracellular ATP concentration (in the millimolar range) is much higher than the ATP concentrations typically used in biochemical assays (in the micromolar range). This can lead to a significant rightward shift in the IC50 value for ATP-competitive inhibitors like vandetanib.
-
Mitigation: When possible, perform biochemical assays at ATP concentrations that are more representative of the cellular environment to get a better prediction of cellular potency.
-
-
Possible Cause 3: Off-Target Effects in a Cellular Context. Vandetanib may be hitting an off-target kinase in your cell-based assay that is not present or active in your biochemical assay. This off-target effect could be responsible for the observed cellular phenotype.
-
Mitigation: Refer to the troubleshooting steps for suspected off-target effects mentioned above. Use orthogonal approaches and target engagement assays to identify the relevant target in your cellular model.
-
Experimental Protocols
1. Radiometric Kinase Assay (32P-ATP)
This protocol describes a general method for measuring kinase activity by quantifying the incorporation of 32P from [γ-32P]ATP into a substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (protein or peptide)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Unlabeled ATP
-
Vandetanib stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a kinase reaction master mix containing the kinase, substrate, and kinase reaction buffer.
-
Prepare serial dilutions of vandetanib in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction master mix with the vandetanib dilution (or DMSO for control).
-
Initiate the reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP to a final concentration at or near the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-32P]ATP.
-
Allow the paper to dry completely.
-
Quantify the incorporated 32P using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the vandetanib concentration to determine the IC50 value.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol provides a general framework for a TR-FRET-based kinase assay, which measures the phosphorylation of a fluorescently labeled substrate.
Materials:
-
Purified kinase
-
Fluorescently labeled substrate (e.g., FITC- or Alexa Fluor 488-labeled peptide)
-
Kinase reaction buffer
-
ATP
-
Vandetanib stock solution (in DMSO)
-
TR-FRET detection reagents:
-
Europium- or Terbium-labeled anti-phospho-specific antibody
-
Stop/Detection buffer (containing EDTA to stop the kinase reaction)
-
-
TR-FRET compatible microplate reader
Procedure:
-
In a low-volume 384-well plate, add the kinase, fluorescently labeled substrate, and vandetanib at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the optimized reaction time.
-
Stop the reaction and detect the phosphorylated substrate by adding the TR-FRET detection reagents (anti-phospho antibody and stop/detection buffer).
-
Incubate for the recommended time to allow for antibody binding.
-
Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition versus the vandetanib concentration to determine the IC50 value.
3. AlphaScreen® Kinase Assay
This protocol outlines a general procedure for an AlphaScreen® kinase assay, a bead-based proximity assay to detect substrate phosphorylation.
Materials:
-
Purified kinase
-
Biotinylated substrate
-
Kinase reaction buffer
-
ATP
-
Vandetanib stock solution (in DMSO)
-
AlphaScreen® detection reagents:
-
Streptavidin-coated Donor beads
-
Anti-phospho-specific antibody-conjugated Acceptor beads
-
-
AlphaScreen®-compatible microplate reader
Procedure:
-
Perform the kinase reaction in a 384-well plate by incubating the kinase, biotinylated substrate, ATP, and various concentrations of vandetanib.
-
Stop the kinase reaction by adding EDTA.
-
Add the AlphaScreen® Acceptor beads and incubate in the dark.
-
Add the AlphaScreen® Donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen®-compatible microplate reader.
-
Plot the luminescence signal against the vandetanib concentration to determine the IC50 value.
Visualizations
Caption: Vandetanib inhibits VEGFR, EGFR, and RET, blocking downstream signaling pathways.
Caption: A typical workflow for profiling kinase inhibitors like vandetanib.
Caption: A decision tree for troubleshooting unexpected results with vandetanib.
References
Technical Support Center: Acquired Resistance to Vandetanib in Medullary Thyroid Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to vandetanib in medullary thyroid cancer (MTC).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to vandetanib in MTC?
Acquired resistance to vandetanib in MTC is multifactorial and can be broadly categorized into on-target and bypass signaling mechanisms.
-
On-target mechanisms primarily involve alterations in the drug's target, the RET proto-oncogene. This includes secondary mutations in the RET kinase domain, such as the V804L/M "gatekeeper" mutations, which cause steric hindrance and prevent vandetanib from binding effectively.[1][2] Another on-target mechanism is the increased expression of the mutated RET gene, leading to higher levels of the target protein that can overcome the inhibitory effects of the drug.[3][4]
-
Bypass signaling pathways allow cancer cells to survive and proliferate despite the inhibition of RET. Key bypass pathways implicated in vandetanib resistance include:
-
YAP (Yes-Associated Protein) Activation: Upregulation of the transcriptional coactivator YAP is a significant mechanism of resistance.[5][6] Overexpression of YAP can render MTC cells resistant to vandetanib, while inhibiting YAP can re-sensitize them to the drug.[5][6]
-
MAPK and PI3K/AKT Pathway Activation: These crucial downstream signaling pathways can be reactivated through various mechanisms, allowing for cell survival and proliferation even when RET is inhibited.[7]
-
Upregulation of Other Receptor Tyrosine Kinases (RTKs): Increased expression or activation of other RTKs can provide alternative signaling routes for cell growth.
-
Changes in Mitochondrial Metabolism: Resistant cells may exhibit altered mitochondrial activity and become more tolerant to the bioenergetic stress induced by vandetanib.[8]
-
Q2: How can I generate a vandetanib-resistant MTC cell line in the lab?
Developing a vandetanib-resistant MTC cell line is a crucial first step for in vitro studies. The most common method is through continuous, long-term exposure to increasing concentrations of the drug.
-
Starting Cell Line: The human MTC cell line TT, which harbors a RET C634W mutation, is frequently used for these studies.[3][4][5]
-
General Protocol:
-
Begin by treating the parental TT cells with a low concentration of vandetanib (e.g., close to the IC10 value).
-
Gradually increase the concentration of vandetanib in the culture medium over several months. This dose escalation should be done stepwise as the cells adapt and resume proliferation.
-
The process can take 3 or more months to establish a stable resistant cell line.[5][6]
-
The resulting resistant cell line, often designated as TT-R, should be continuously maintained in a medium containing a selective concentration of vandetanib to ensure the stability of the resistant phenotype.
-
Q3: What are the expected changes in IC50 values in vandetanib-resistant MTC cells?
You should observe a significant increase in the half-maximal inhibitory concentration (IC50) of vandetanib in your resistant cell line compared to the parental, sensitive cells. For example, studies have reported a 6-fold higher IC50 for vandetanib in resistant TT-R cells compared to the parental TT cells.[5][6]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
Problem: High variability in cell viability (e.g., MTT, MTS, or alamarBlue) assay results when testing vandetanib sensitivity.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize the cell seeding density. Too few cells can lead to weak signals, while too many can result in nutrient depletion and non-linear assay responses. Perform a cell titration experiment to determine the optimal density for your specific MTC cell line and assay duration. |
| Drug Dilution and Stability | Prepare fresh dilutions of vandetanib for each experiment from a concentrated stock solution. Ensure the drug is fully dissolved in the vehicle (e.g., DMSO) and then in the culture medium. Minimize freeze-thaw cycles of the stock solution. |
| Incubation Time | The incubation time with vandetanib and the assay reagent can significantly impact the results. Standardize the incubation periods for both the drug treatment (e.g., 72 hours) and the viability reagent (as per the manufacturer's instructions). |
| Metabolic State of Cells | Ensure that the cells are in the exponential growth phase when you begin the experiment. Cells that are overly confluent or have been in culture for too long may have altered metabolic activity, affecting the readout of metabolic-based assays like MTT. |
Guide 2: Difficulty Detecting Changes in Protein Expression by Western Blot
Problem: Unable to detect expected changes in the expression or phosphorylation of key signaling proteins (e.g., RET, YAP, ERK, AKT) in vandetanib-resistant cells.
| Potential Cause | Recommended Solution |
| Antibody Quality and Specificity | Use validated antibodies specific for your target proteins and their phosphorylated forms. Check the antibody datasheet for recommended applications and dilutions. It is advisable to test multiple antibodies from different vendors if you encounter issues. |
| Sample Preparation | Ensure rapid and efficient cell lysis to preserve protein integrity and phosphorylation status. Use lysis buffers containing protease and phosphatase inhibitors. Determine the protein concentration accurately using a reliable method (e.g., BCA assay) to ensure equal loading of protein in each lane. |
| Subcellular Fractionation | For proteins like YAP that shuttle between the cytoplasm and nucleus, consider performing subcellular fractionation to analyze their localization, as changes in total protein levels may be less pronounced than changes in their location. |
| Low Abundance of Target Protein | If your target protein is of low abundance, you may need to load a higher amount of total protein per lane or use an immunoprecipitation step to enrich for your protein of interest before performing the western blot. |
Quantitative Data Summary
| Parameter | Vandetanib-Sensitive MTC Cells (Parental) | Vandetanib-Resistant MTC Cells | Reference |
| Vandetanib IC50 | ~270 nM (in TT cells) | ~600 nM (in resistant TT cells) | [4] |
| Relative Vandetanib IC50 Increase | 1-fold | 6-fold | [5][6] |
| Mutant RET Transcript Expression (log2(TPM)) | 8.58 | 9.37 | [4] |
| Clinical Trial (ZETA) - Vandetanib vs. Placebo in Advanced MTC | Vandetanib (n=231) | Placebo (n=100) | Reference |
| Objective Response Rate | 45% | Not reported | [6][9] |
| Disease Control Rate | 87% | Not reported | [6][9] |
| Progression-Free Survival (PFS) | 30.5 months (predicted) | 19.3 months | [10] |
| Calcitonin Biochemical Response | 69% | 3% | [10] |
| CEA Biochemical Response | 52% | 2% | [10] |
Experimental Protocols
Protocol 1: Generation of Vandetanib-Resistant MTC Cell Line (TT-R)
-
Cell Culture: Culture human MTC TT cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Initial Treatment: Begin by treating the TT cells with a starting concentration of vandetanib of 10 nM.
-
Dose Escalation: Once the cells have adapted to the current concentration and are proliferating steadily, increase the vandetanib concentration by approximately 2-fold. This process should be repeated every 3-4 weeks.
-
Establishment of Resistant Line: Continue the dose escalation until the cells can proliferate in a medium containing at least 600 nM vandetanib. This process can take approximately 3-6 months.
-
Maintenance: Continuously culture the established vandetanib-resistant TT (TT-R) cells in a medium containing 600 nM vandetanib to maintain the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 MTC cells (both parental and resistant) per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of vandetanib (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Protocol 3: Western Blot Analysis
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RET, p-RET, YAP, p-YAP, ERK, p-ERK, AKT, p-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: Vandetanib resistance pathways in MTC.
Caption: Workflow for studying vandetanib resistance.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. wjpls.org [wjpls.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vandetanib and cabozantinib potentiate mitochondria-targeted agents to suppress medullary thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vandetanib and cabozantinib potentiate mitochondria-targeted agents to suppress medullary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YAP confers resistance to vandetanib in medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming vandetanib resistance through combination therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at overcoming vandetanib resistance through combination therapy.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to vandetanib?
A1: Acquired resistance to vandetanib, a multi-targeted tyrosine kinase inhibitor of VEGFR, EGFR, and RET, can arise from various molecular changes within cancer cells. Common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of vandetanib. Upregulation of the YAP (Yes-Associated Protein) signaling pathway is a key mechanism observed in medullary thyroid cancer (MTC)[1][2]. The PI3K/AKT/mTOR and MAPK/RAS/ERK pathways are also frequently implicated in promoting cell survival and proliferation despite RET, VEGFR, and EGFR inhibition.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as multidrug-resistance protein 1 (MDR1), can actively transport vandetanib out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Secondary Mutations in the Target Kinase: Although less common for vandetanib compared to some other TKIs, secondary mutations in the RET kinase domain can alter the drug binding site and reduce its inhibitory activity.
Q2: Which combination therapies have shown promise in overcoming vandetanib resistance?
A2: Several combination strategies have been investigated to counteract vandetanib resistance, with promising results in preclinical and clinical studies. These include combining vandetanib with:
-
YAP Inhibitors: Targeting the YAP pathway, which is often upregulated in resistant MTC, can re-sensitize cells to vandetanib[1][2].
-
Proteasome Inhibitors (e.g., Bortezomib): Preclinical evidence suggests that bortezomib can enhance the activity of vandetanib in MTC cell lines. Clinical trials have explored this combination to establish a safe and effective dosage[3][4][5][6].
-
PI3K/mTOR Inhibitors (e.g., Everolimus, GDC-0941): Dual inhibition of the PI3K/AKT/mTOR pathway and vandetanib's targets has shown synergistic effects in various cancers, including advanced solid tumors and medulloblastoma[7][8][9][10][11][12][13].
-
MEK Inhibitors: For cancers where resistance is driven by the MAPK pathway, combining vandetanib with a MEK inhibitor can be an effective strategy.
Q3: How can I establish a vandetanib-resistant cell line for my experiments?
A3: Establishing a stable vandetanib-resistant cell line is a critical first step for in vitro studies. The general principle involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of vandetanib over a prolonged period. A typical protocol is outlined in the Experimental Protocols section below. It is crucial to start with a low concentration of vandetanib (e.g., the IC20 or IC50) and incrementally increase the dose as the cells adapt and resume proliferation[14][15][16][17]. This process can take several months to achieve a significantly resistant phenotype[1].
Troubleshooting Guides
In Vitro Experiments
Problem: My vandetanib-resistant cell line shows inconsistent resistance or loses its resistant phenotype over time.
-
Possible Cause 1: Insufficient Drug Pressure: If the resistant cells are cultured in the absence of vandetanib for an extended period, the resistant phenotype may revert.
-
Solution: Maintain the resistant cell line in a continuous low dose of vandetanib to ensure selective pressure.
-
-
Possible Cause 2: Heterogeneous Population: The "resistant" population may be a mix of truly resistant cells and a small population of sensitive cells that persist.
-
Solution: Perform single-cell cloning by limiting dilution to establish a pure monoclonal resistant cell line.
-
-
Possible Cause 3: Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs.
-
Solution: Regularly test your cell lines for mycoplasma contamination.
-
Problem: I am not observing a synergistic effect when combining vandetanib with a second agent.
-
Possible Cause 1: Suboptimal Drug Concentrations: The concentrations of one or both drugs may not be in the synergistic range.
-
Solution: Perform a dose-matrix experiment, testing a range of concentrations for both drugs to identify the optimal synergistic combination.
-
-
Possible Cause 2: Inappropriate Cell Line: The chosen cell line may not have the specific resistance mechanism that is targeted by the combination therapy.
-
Solution: Characterize the molecular basis of resistance in your cell line (e.g., by checking for YAP activation or PI3K/AKT pathway upregulation) to ensure it is a suitable model for the chosen combination.
-
-
Possible Cause 3: Incorrect Assay Endpoint: The chosen endpoint (e.g., cell viability at 48 hours) may not be optimal for detecting synergy.
-
Solution: Consider using different assays that measure apoptosis, cell cycle arrest, or colony formation over a longer time course.
-
In Vivo Xenograft Experiments
Problem: My vandetanib-resistant xenograft tumors are not growing consistently or are regressing spontaneously.
-
Possible Cause 1: Insufficient Tumor Cell Number or Viability: The number of injected cells may be too low, or the cells may have poor viability.
-
Solution: Optimize the number of injected cells and ensure high cell viability (>90%) at the time of injection.
-
-
Possible Cause 2: Poor Tumor Engraftment: The chosen mouse strain may not be suitable for the xenograft.
-
Solution: Use severely immunodeficient mice (e.g., NOD/SCID or NSG) to improve engraftment rates.
-
-
Possible Cause 3: Tumor Microenvironment Issues: The subcutaneous microenvironment may not be optimal for tumor growth.
-
Solution: Consider orthotopic implantation of the tumor cells into the organ of origin, which can provide a more supportive microenvironment[18].
-
Problem: I am observing high toxicity or animal death in my combination therapy group.
-
Possible Cause 1: Drug Dosing and Scheduling: The doses of one or both drugs may be too high, or the administration schedule may be too frequent.
-
Solution: Perform a dose-finding study in a small cohort of animals to determine the maximum tolerated dose (MTD) of the combination therapy.
-
-
Possible Cause 2: Overlapping Toxicities: The two drugs may have overlapping toxicities that are exacerbated in the combination.
-
Solution: Carefully review the known toxicity profiles of both drugs and monitor the animals closely for signs of distress. Consider adjusting the dose or schedule to mitigate overlapping toxicities.
-
Data Presentation
In Vitro Efficacy of Vandetanib Combination Therapies
| Cell Line | Vandetanib IC50 (Parental) | Vandetanib IC50 (Resistant) | Combination Agent | Combination Effect | Reference |
| TT (MTC) | Not specified | ~6-fold higher than parental | YAP Inhibitor | Synergistic tumor inhibition | [1][2] |
| MEB-Med-8A (Medulloblastoma) | ~2 µM | Not applicable | GDC-0941 (1 µM) | Enhanced reduction of viable cells (97% reduction with combination vs. 67% with vandetanib alone) | [9][19] |
| D283 Med (Medulloblastoma) | ~2 µM | Not applicable | GDC-0941 (1 µM) | Enhanced reduction of viable cells (78% reduction with combination vs. 41% with vandetanib alone) | [9][19] |
| D341 Med (Medulloblastoma) | ~2 µM | Not applicable | GDC-0941 (1 µM) | Enhanced reduction of viable cells (62% reduction with combination vs. 27% with vandetanib alone) | [9][19] |
| MZ-CRC-1 (MTC) | 1 x 10-7 M | Not specified | Cabozantinib | Not specified | [20] |
| TT (MTC) | 1.5 x 10-7 M | Not specified | Cabozantinib | Not specified | [20] |
Clinical Trial Outcomes of Vandetanib Combination Therapies
| Trial Phase | Combination | Cancer Type | Number of Patients | Key Outcomes | Reference |
| Phase I/II | Vandetanib + Bortezomib | Medullary Thyroid Cancer | 17 (MTC) | 29% Partial Response, 47% Stable Disease | [3][4][5][6] |
| Phase I | Vandetanib + Everolimus | Advanced Solid Tumors | 80 | 10% Partial Response, 51% Stable Disease; Median PFS: 4.1 months | [7][10] |
| Phase I | Vandetanib + Everolimus | Advanced Solid Tumors (Pediatric) | 21 | 38% Clinical Benefit (1 PR, 8 SD); Median PFS: 3.3 months | [12][13] |
Experimental Protocols
Generation of a Vandetanib-Resistant Cell Line
This protocol is a general guideline and may require optimization for your specific cell line.
-
Determine the initial IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of vandetanib using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Begin by continuously exposing the parental cells to vandetanib at a concentration equal to the IC20 or IC50.
-
Monitor Cell Growth: Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the media with fresh vandetanib every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current concentration, gradually increase the vandetanib concentration. A stepwise increase of 1.5 to 2-fold is a common approach.
-
Repeat Dose Escalation: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of vandetanib (e.g., 5-10 times the initial IC50). This process can take 6-12 months.
-
Characterize the Resistant Line: Once a resistant population is established, perform the following:
-
Determine the new IC50 of the resistant line and compare it to the parental line. A 3- to 10-fold increase in IC50 is often considered evidence of resistance[17].
-
Analyze the expression of known resistance markers (e.g., YAP, p-AKT, p-ERK) by Western blot to understand the mechanism of resistance.
-
Cryopreserve aliquots of the resistant cell line at different passages.
-
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with vandetanib alone or in combination with a second agent for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, YAP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathways targeted by vandetanib and mechanisms of resistance.
Caption: Experimental workflow for evaluating combination therapies.
References
- 1. YAP confers resistance to vandetanib in medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Phase I/II Trial of Vandetanib and Bortezomib in Adults with Locally Advanced or Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II trial of vandetanib and bortezomib in adults with locally advanced or metastatic medullary thyroid cancer: Phase I results. - ASCO [asco.org]
- 5. Phase I/II Trial of Vandetanib and Bortezomib in Adults with Locally Advanced or Metastatic Medullary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II Trial of Vandetanib and Bortezomib in Adults with Locally Advanced or Metastatic Medullary Thyroid Cancer. [clin.larvol.com]
- 7. Safety and activity of vandetanib in combination with everolimus in patients with advanced solid tumors: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The anti-neoplastic activity of Vandetanib against high-risk medulloblastoma variants is profoundly enhanced by additional PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Everolimus in combination with vandetanib in children, adolescents, and young adults: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Culture Academy [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model [mdpi.com]
Technical Support Center: Biomarkers for Vandetanib Sensitivity in Non-Small Cell Lung Cancer (NSCLC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biomarkers to predict vandetanib sensitivity in non-small cell lung cancer (NSCLC).
I. Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers for predicting sensitivity to vandetanib in NSCLC?
A1: Vandetanib is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets VEGFR, EGFR, and RET.[1][2] The key predictive biomarkers for vandetanib sensitivity in NSCLC include:
-
EGFR mutations: Activating mutations in the epidermal growth factor receptor (EGFR) gene are associated with increased sensitivity to vandetanib.[3][4]
-
EGFR gene amplification: Increased EGFR gene copy number, often detected by fluorescence in situ hybridization (FISH), is another predictor of potential benefit from vandetanib.[3][4]
-
RET rearrangements: Fusions involving the REarranged during Transfection (RET) gene are a key target of vandetanib. The specific fusion partner can influence the degree of sensitivity.[5][6]
-
Baseline circulating VEGF levels: Some studies suggest that low baseline levels of circulating Vascular Endothelial Growth Factor (VEGF) may be associated with a better progression-free survival (PFS) in patients treated with vandetanib.[7]
Q2: How does the RET fusion partner affect vandetanib sensitivity?
A2: Preclinical and clinical data suggest differential sensitivity to vandetanib based on the RET fusion partner. Tumors with a CCDC6-RET fusion have shown a better response to vandetanib compared to those with a KIF5B-RET fusion.[1][6] In one study, the overall response rate for patients with CCDC6-RET fusions was 83%, with a median progression-free survival of 8.3 months, whereas for KIF5B-RET, the overall response was 20% with a median PFS of 2.9 months.[1]
Q3: What are the known mechanisms of acquired resistance to vandetanib in NSCLC?
A3: Acquired resistance to vandetanib in RET-fusion positive NSCLC can occur through secondary mutations in the RET kinase domain. Known resistance mutations include:
-
S904F: This mutation in the activation loop of the RET kinase domain has been shown to confer resistance by increasing the ATP affinity and autophosphorylation activity of the kinase.[8][9]
-
V804M/L (gatekeeper mutations): These mutations can emerge after treatment with vandetanib and confer resistance.[10][11]
-
G810A: This mutation has also been identified as a vandetanib-resistant target.[12]
II. Troubleshooting Guides
A. EGFR Mutation Analysis by PCR
Issue: False-negative results for EGFR mutations in formalin-fixed paraffin-embedded (FFPE) tissue.
| Potential Cause | Troubleshooting Step |
| Poor DNA Quality | DNA extracted from FFPE tissue can be fragmented and of poor quality.[13] Ensure standardized fixation and embedding procedures are followed.[13] Use a DNA extraction kit specifically designed for FFPE tissue. Quantify and assess the quality of extracted DNA before proceeding with PCR. |
| Low Tumor Purity | The sample may have a low percentage of tumor cells.[14] A pathologist should assess tumor content. If possible, perform macrodissection to enrich for tumor cells.[14] |
| PCR Inhibition | Residual formalin or other contaminants from tissue processing can inhibit the PCR reaction. Ensure the DNA purification protocol includes steps to remove inhibitors. Consider using a PCR master mix with enhanced inhibitor tolerance. |
B. EGFR Gene Amplification by Fluorescence In Situ Hybridization (FISH)
Issue: Ambiguous or difficult-to-interpret FISH results for EGFR gene amplification.
| Potential Cause | Troubleshooting Step |
| Weak or No Signal | Suboptimal tissue preparation or probe hybridization. Follow a validated and standardized FISH protocol for FFPE tissue. Ensure proper deparaffinization, heat pretreatment, and enzyme digestion.[12] Check the quality and storage of FISH probes. |
| High Background/Autofluorescence | Incomplete removal of paraffin or excessive tissue digestion. Optimize the deparaffinization and proteinase K digestion times. Use appropriate blocking reagents. |
| Overlapping/Clustered Signals | Difficulty in accurately counting individual signals, which can occur with high-level amplification.[15] Score at least 50-100 non-overlapping tumor cell nuclei.[3] Utilize established scoring criteria, such as the Colorado scoring criteria, which categorize amplification levels.[16] |
C. RET Fusion Detection by FISH and RT-PCR
Issue: Discrepant results between RET FISH and RT-PCR assays.
| Potential Cause | Troubleshooting Step |
| Novel or Rare Fusion Partners | RT-PCR assays are designed to detect specific, known fusion transcripts and may miss novel or rare fusion partners.[17] RNA-based next-generation sequencing (NGS) can be used as a confirmatory method to identify unknown fusion partners.[18] |
| Poor RNA Quality | RNA is more susceptible to degradation than DNA, especially in FFPE samples. Use an RNA extraction method optimized for FFPE tissue. Assess RNA integrity before performing RT-PCR. |
| FISH Interpretation Challenges | The close proximity of some RET fusion partners on chromosome 10 can make FISH signal interpretation difficult.[2] Experienced personnel should score the slides. Confirmation with an orthogonal method like RNA-seq is recommended for positive FISH results.[19] |
D. Circulating VEGF Measurement by ELISA
Issue: High variability in serum/plasma VEGF levels.
| Potential Cause | Troubleshooting Step |
| Sample Collection and Handling | VEGF can be released from platelets during blood clotting, leading to artificially high levels in serum.[20] For consistency, use plasma (with EDTA, citrate, or heparin as an anticoagulant) and process samples promptly after collection.[11] Centrifuge samples and store the plasma/serum at -80°C.[7][21] |
| Hemolysis | Grossly hemolyzed samples can interfere with the assay.[11] Visually inspect samples for hemolysis and exclude any that are significantly affected. |
| Assay Performance | Inconsistent results between assay runs. Use a high-quality, validated ELISA kit.[11] Run standards and controls with each plate. Ensure proper washing steps to minimize background. |
III. Quantitative Data Summary
Table 1: Vandetanib Efficacy Based on EGFR Biomarker Status in the ZODIAC Study
| Biomarker Subgroup | Treatment Arm | Progression-Free Survival (PFS) - Hazard Ratio (95% CI) | Overall Survival (OS) - Hazard Ratio (95% CI) | Objective Response Rate (ORR) |
| EGFR Mutation Positive | Vandetanib + Docetaxel | 0.51 (0.25–1.06) | 0.46 (0.14–1.57) | 56.3% |
| Placebo + Docetaxel | 27.8% | |||
| EGFR FISH Positive | Vandetanib + Docetaxel | 0.61 (0.39–0.94) | 0.48 (0.28–0.84) | - |
| Placebo + Docetaxel | - | |||
| Data from the ZODIAC trial evaluating vandetanib in combination with docetaxel in second-line NSCLC.[3][4] |
Table 2: Vandetanib Efficacy in RET-Rearranged NSCLC Based on Fusion Partner
| RET Fusion Partner | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CCDC6-RET | 83% | 8.3 months |
| KIF5B-RET | 20% | 2.9 months |
| Data from a phase II trial of vandetanib in patients with RET-positive NSCLC.[1] |
IV. Experimental Protocols
A. Protocol: EGFR Gene Amplification by FISH on FFPE Tissue
-
Slide Preparation: Use 4-6 μm thick FFPE tissue sections on adhesive-coated slides.[12]
-
Deparaffinization and Dehydration: Immerse slides in xylene (2 x 10 minutes), followed by 100% ethanol (2 x 5 minutes), and air dry.
-
Heat Pretreatment: Boil slides in a tissue pretreatment solution for 30 minutes.[12] Wash in deionized water (2 x 3 minutes).
-
Enzyme Digestion: Cover the tissue with a protease solution (e.g., pepsin or proteinase K) for 10-15 minutes at 37°C. The exact time should be optimized for the specific tissue type. Wash in deionized water (2 x 3 minutes).
-
Dehydration: Dehydrate slides in a series of 70%, 85%, and 100% ethanol for 2 minutes each, then air dry.
-
Probe Application and Denaturation: Apply the EGFR/CEN7 dual-color probe to the slide, coverslip, and seal. Denature the slide and probe on a hotplate at 75°C for 5 minutes.[12]
-
Hybridization: Incubate the slides in a humidified chamber at 37°C overnight (16-24 hours).
-
Post-Hybridization Washes: Wash the slides in a stringent wash buffer at 72°C for 2 minutes, followed by a less stringent wash at room temperature.
-
Counterstaining: Apply DAPI counterstain and coverslip.
-
Visualization and Scoring: Analyze using a fluorescence microscope. Score at least 50 non-overlapping tumor cell nuclei for red (EGFR) and green (CEP7) signals. Classify based on established criteria (e.g., Colorado scoring criteria).[16]
B. Protocol: Circulating VEGF Measurement by ELISA
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Preparation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[20] Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Sample Storage: Aliquot the plasma and store at -80°C until use. Avoid repeated freeze-thaw cycles.[11]
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the VEGF standard.
-
Add standards, controls, and plasma samples to the wells of the anti-VEGF antibody-coated microplate.
-
Incubate as per the manufacturer's instructions (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the VEGF concentration in the samples.
V. Visualizations
Caption: Vandetanib's mechanism of action targeting key signaling pathways.
Caption: Workflow for biomarker testing to guide vandetanib therapy.
Caption: Logical relationship of acquired resistance mutations to vandetanib.
References
- 1. MDedge [mdedge.com]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic and CNS activity of the RET inhibitor vandetanib combined with the mTOR inhibitor everolimus in KIF5B-RET re-arranged Non-Small Cell Lung Cancer with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalog of 5′ fusion partners in RET+ NSCLC Circa 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular endothelial growth factor (VEGF) as a diagnostic marker of non-small cell lung cancer [explorationpub.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Allele-specific PCR method for identification of EGFR mutations in non-small cell lung cancer: formalin-fixed paraffin-embedded tissue versus fresh tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onco.md [onco.md]
- 15. mdpi.com [mdpi.com]
- 16. EGFR gene copy number by FISH may predict outcome of necitumumab in squamous lung carcinomas: analysis from the SQUIRE study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. RET Fusion Testing in Patients With NSCLC: The RETING Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Detection Methods and Values of Circulating Vascular Endothelial Growth Factor in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serum VEGF levels in the early diagnosis and severity assessment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Vandetanib dose reduction strategies to manage adverse events in preclinical models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in managing adverse events observed in preclinical models through effective dose reduction strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with Vandetanib in preclinical models?
A1: Based on preclinical studies, the most frequently reported adverse events associated with Vandetanib administration in animal models include hypertension, gastrointestinal toxicity (such as diarrhea and intestinal distension), and potential for QT interval prolongation.[1][2][3][4] Less frequently, skin toxicities and liver toxicity have been noted, though some studies suggest Vandetanib causes less severe liver toxicity compared to other chemotherapeutic agents.[5]
Q2: What are the primary signaling pathways targeted by Vandetanib?
A2: Vandetanib is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) tyrosine kinase.[6][7][8] By inhibiting these pathways, Vandetanib can block tumor angiogenesis and proliferation.
Q3: Are there established dose reduction strategies for managing these adverse events in preclinical studies?
A3: While clinical dose reduction strategies are well-defined (typically from 300 mg/day to 200 mg/day, and then to 100 mg/day for grade 3 or greater toxicities), specific, systematic dose reduction protocols in preclinical models are less commonly published.[9][10][11] Preclinical approaches often involve treatment interruption upon observation of severe toxicity.[1][2] However, studies comparing different dose levels (e.g., 12.5 mg/kg/day vs. 25 mg/kg/day in mice) provide evidence for a dose-dependent effect on both efficacy and the incidence of adverse events, supporting the rationale for dose reduction to manage toxicities.[4]
Q4: How do preclinical effective doses of Vandetanib in animal models translate to human doses?
A4: Direct dose translation between animal models and humans is complex. However, pharmacokinetic (PK) modeling is used to establish preclinical doses that result in plasma concentrations comparable to those observed in patients. For instance, a daily oral dose of 15 mg/kg in mice has been suggested to be reasonably representative of a 100-300 mg/day dose in humans.[1] It is important to note that many early preclinical studies used higher doses (25-100 mg/kg) which may not be reflective of clinically achievable exposures.[1]
Troubleshooting Guides
Managing Hypertension
Issue: A significant and sustained increase in blood pressure is observed in rodents following Vandetanib administration.
Troubleshooting Steps:
-
Confirm Baseline: Ensure that stable baseline blood pressure measurements were established before the commencement of Vandetanib treatment.
-
Dose-Response Assessment: If hypertension is observed at a dose of 25 mg/kg/day in rats, consider a dose reduction to 15 mg/kg/day or 12.5 mg/kg/day.[4] Monitor blood pressure regularly to assess if the reduction mitigates the hypertensive effect.
-
Monitor Efficacy: Concurrently, continue to monitor tumor growth to ensure that the reduced dose maintains an acceptable level of anti-tumor activity.
-
Consider a Washout Period: If hypertension is severe, consider a temporary interruption of treatment until blood pressure returns to baseline, and then re-initiate at a lower dose.
Managing Gastrointestinal (GI) Toxicity
Issue: Animals, particularly mice, exhibit signs of severe GI toxicity, such as diarrhea, weight loss, and intestinal distension.
Troubleshooting Steps:
-
Treatment Interruption: For severe GI toxicity, the immediate course of action is to interrupt Vandetanib administration.[1][2]
-
Supportive Care: Provide supportive care to the animals as per institutional guidelines, which may include hydration and nutritional support.
-
Dose Re-escalation: Once the animals have recovered, consider re-initiating Vandetanib at a lower dose (e.g., reduce from 15 mg/kg/day to 10 mg/kg/day in mice).
-
Staggered Dosing: If continuous daily dosing is problematic, an alternative approach could be a staggered dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery periods.
Managing Potential QT Prolongation
Issue: Concern for potential QT interval prolongation, a known risk in humans, during a preclinical study.
Troubleshooting Steps:
-
ECG Monitoring: If feasible in the animal model, conduct electrocardiogram (ECG) monitoring to assess the QT interval before and during treatment.
-
Dose-Dependent Effects: Be aware that QT prolongation is a dose-dependent effect.[12] If prolongation is detected, a dose reduction is a primary strategy for mitigation.
-
Electrolyte Monitoring: In conjunction with ECG monitoring, regularly assess serum electrolyte levels (potassium, magnesium, calcium), as imbalances can exacerbate QT prolongation.
-
Review Concomitant Medications: Ensure that no other administered agents are known to prolong the QT interval, as this could have a confounding or additive effect.
Quantitative Data from Preclinical Studies
Table 1: Vandetanib Dose-Dependent Efficacy and Adverse Events in Xenograft Models
| Animal Model | Tumor Type | Vandetanib Dose (mg/kg/day) | Anti-Tumor Efficacy | Observed Adverse Events | Reference |
| Nude Mice | Human Colon Cancer Xenograft (HT-29) | 12.5 | Significant tumor growth inhibition | Not specified | |
| Nude Mice | Human Colon Cancer Xenograft (HT-29) | 25 | Greater tumor growth inhibition than 12.5 mg/kg | Not specified | |
| Nude Mice | Human Squamous Cell Carcinoma Xenograft (UMSCC2) | 15 | Significant reduction in tumor volume | No mortality observed with Vandetanib alone | [1][2] |
| Rat | N/A (Cardiovascular Study) | 25 | N/A | Sustained increases in mean arterial, systolic, and diastolic blood pressure |
Experimental Protocols
Protocol 1: Evaluation of Vandetanib-Induced Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Telemetry Implantation: Surgically implant radiotelemetric devices for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least 7 days.
-
Baseline Measurement: Record baseline cardiovascular parameters for a minimum of 48 hours before the first dose.
-
Drug Preparation: Prepare Vandetanib in a vehicle solution (e.g., 1% Tween-80 in sterile water).
-
Dosing: Administer Vandetanib at 25 mg/kg/day via oral gavage for 21 consecutive days. A control group should receive the vehicle only.
-
Monitoring: Continuously monitor blood pressure and heart rate throughout the 21-day treatment period and for a subsequent "off-treatment" period of at least 10 days to assess for sustained effects.
-
Data Analysis: Analyze changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) compared to baseline and the vehicle control group.
Protocol 2: Assessment of Vandetanib Efficacy and GI Toxicity in a Mouse Xenograft Model
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneously implant human squamous cell carcinoma cells (e.g., UMSCC2) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers every other day.
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Preparation: Suspend Vandetanib in a vehicle such as 1% Tween-80.
-
Dosing Regimen:
-
High Dose Group: Administer Vandetanib at 25 mg/kg/day by oral gavage.
-
Reduced Dose Group: Administer Vandetanib at 15 mg/kg/day by oral gavage.
-
Control Group: Administer vehicle only.
-
-
Treatment Duration: Treat for 28 consecutive days.
-
Monitoring for Toxicity: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and signs of diarrhea or intestinal distress.
-
Endpoint: At the end of the study, or if pre-defined humane endpoints are reached, euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry for proliferation markers).
-
Data Analysis: Compare tumor growth inhibition and the incidence and severity of adverse events between the different dosing groups.
Visualizations
Signaling Pathways Targeted by Vandetanib
Caption: Vandetanib inhibits VEGFR-2, EGFR, and RET signaling pathways.
Experimental Workflow for Dose Reduction Strategy
Caption: Workflow for managing adverse events with Vandetanib in preclinical models.
References
- 1. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-directed dosing of vandetanib and docetaxel in a mouse model of human squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. A systematic review and meta-analysis of the risk of diarrhea associated with vandetanib treatment in carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caprelsa (vandetanib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Technical Support Center: Cross-Resistance Between Vandetanib and Other Tyrosine Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance between vandetanib and other tyrosine kinase inhibitors (TKIs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to vandetanib?
Acquired resistance to vandetanib, a multi-targeted TKI inhibiting VEGFR2, EGFR, and RET kinases, primarily arises from two main mechanisms:
-
On-target resistance: This involves genetic alterations in the drug's primary target, the RET proto-oncogene. Secondary mutations within the RET kinase domain can prevent vandetanib from binding effectively, leading to reactivation of downstream signaling pathways.
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for RET signaling. This can include the amplification of other receptor tyrosine kinases, such as MET, or epigenetic changes that alter gene expression.[1][2]
Q2: Which specific RET mutations are known to confer resistance to vandetanib?
Several secondary mutations in the RET kinase domain have been identified in patients who develop resistance to vandetanib. These include:
-
Gatekeeper Mutations (e.g., V804L/M): These mutations are located at the entrance of the ATP-binding pocket and sterically hinder the binding of vandetanib.[3]
-
Solvent-Front Mutations (e.g., G810A/S/R/C): These mutations are located at the solvent-exposed surface of the ATP-binding pocket and can impact drug binding. The G810S/R/C mutants have been shown to be resistant to vandetanib.[4][5][6]
-
Activation Loop Mutations (e.g., S904F): This mutation can increase the kinase's intrinsic activity and reduce its affinity for vandetanib through allosteric effects.[7][8]
-
Other Mutations: The L881V mutation has also been identified as a vandetanib-resistant mutation.[9]
Q3: Is there evidence of cross-resistance between vandetanib and other TKIs?
Yes, cross-resistance is a significant challenge. Medullary thyroid carcinoma (MTC) cell lines that have developed resistance to vandetanib have also shown cross-resistance to cabozantinib, another multi-targeted TKI that inhibits RET, MET, and VEGFR2.[10][11] This is often due to shared resistance mechanisms, such as the emergence of specific RET mutations (e.g., G810 mutations) that are insensitive to both drugs.[5][6]
Q4: Are there any TKIs that have shown efficacy against vandetanib-resistant RET mutations?
Yes, some next-generation TKIs have demonstrated activity against certain vandetanib-resistant RET mutants:
-
Nintedanib: This multi-target TKI has been shown to be effective against the vandetanib-resistant RET G810A mutant.[4][5][12]
-
Alectinib: While primarily an ALK inhibitor, alectinib also inhibits RET and has shown activity against the V804L and V804M gatekeeper mutations that confer resistance to vandetanib.[10][13]
-
Selpercatinib and Pralsetinib: These are highly potent and selective RET inhibitors. They were designed to have activity against the V804M/L gatekeeper mutations.[14][15] However, resistance to these agents can also emerge through other mutations, some of which (like G810 mutations) also confer resistance to vandetanib.[6]
Troubleshooting Guides
Problem 1: My vandetanib-treated cancer cell line is showing signs of resistance (e.g., increased proliferation, reduced apoptosis). How can I confirm and characterize this resistance?
Recommended Workflow:
-
Confirm Resistance:
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo): Perform a dose-response curve with vandetanib on your suspected resistant cell line and the parental (sensitive) cell line. A significant increase in the half-maximal inhibitory concentration (IC50) for the treated line confirms resistance.
-
Western Blot Analysis: Check the phosphorylation status of RET and its downstream effectors (e.g., ERK, AKT) in the presence and absence of vandetanib in both sensitive and resistant cells. Persistent phosphorylation in the presence of the drug in the resistant line is a key indicator of resistance.
-
-
Characterize the Resistance Mechanism:
-
Sanger Sequencing of RET: Sequence the kinase domain of the RET gene to identify known resistance mutations (e.g., V804M, G810S, S904F).
-
Next-Generation Sequencing (NGS): If Sanger sequencing is negative, perform whole-exome or targeted NGS to identify novel RET mutations or alterations in other cancer-related genes that could be driving resistance (e.g., MET amplification).
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of alternative signaling pathways in your resistant cells.
-
Problem 2: I have identified a specific RET mutation in my vandetanib-resistant cell line. How do I determine its sensitivity to other TKIs?
Recommended Experimental Approach:
-
Cell Viability Assays: Perform dose-response experiments with a panel of TKIs (e.g., cabozantinib, nintedanib, alectinib, selpercatinib, pralsetinib) on your resistant cell line.
-
Compare IC50 Values: Calculate the IC50 values for each TKI and compare them to the IC50 values in the parental, sensitive cell line. A significantly lower IC50 for a particular TKI in the resistant line suggests it may be effective in overcoming the resistance mediated by the specific RET mutation.
Quantitative Data Summary
Table 1: Inhibitory Activity (IC50) of Various TKIs Against Wild-Type and Mutant RET
| TKI | RET WT (nM) | RET V804M (nM) | RET M918T (nM) | RET G810A (nM) | RET L881V (nM) |
| Vandetanib | - | >5000 | - | Resistant | Resistant |
| Cabozantinib | 5.2 | >5000 | 27 | - | - |
| Nintedanib | - | - | - | Effective | Sensitive |
| Alectinib | 4.8 | - | - | - | - |
| Selpercatinib | - | Responsive | - | Resistant | - |
| Pralsetinib | - | Responsive | - | Resistant | - |
Experimental Protocols
Protocol 1: Generation of a Vandetanib-Resistant Cell Line
This protocol describes a common method for generating a TKI-resistant cancer cell line through continuous exposure to escalating drug concentrations.[18][19][20][21]
Materials:
-
Parental cancer cell line (e.g., TT cells for MTC)
-
Complete cell culture medium
-
Vandetanib (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine Initial IC50: Perform a cell viability assay to determine the IC50 of vandetanib for the parental cell line.
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in a medium containing a low concentration of vandetanib (e.g., IC10 or IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of vandetanib in the culture medium. A stepwise increase (e.g., doubling the concentration) every 2-4 weeks is a common approach.
-
Monitor Cell Health: Regularly monitor the cells for signs of stress or excessive cell death. If a significant die-off occurs, maintain the cells at the current concentration until they recover or reduce the concentration to the previous level.
-
Establish a Resistant Population: Continue the dose escalation until the cells can proliferate in a significantly higher concentration of vandetanib (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Once a resistant population is established, confirm the degree of resistance by re-evaluating the IC50. The resistant cell line should be maintained in a medium containing the final concentration of vandetanib to preserve the resistant phenotype.
-
Cryopreservation: It is advisable to freeze down vials of the resistant cells at different stages of the selection process.
Visualizations
Caption: Mechanisms of acquired resistance to vandetanib.
Caption: Clinical workflow for managing vandetanib resistance.
References
- 1. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of acquired receptor tyrosine–kinase fusions as mechanisms of resistance to EGFR tyrosine–kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of resistance of mutant RET protein-tyrosine kinase to its inhibitors nintedanib and vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib and cabozantinib potentiate mitochondria-targeted agents to suppress medullary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase 1/2 study of alectinib in RET-rearranged previously-treated non-small cell lung cancer (ALL-RET) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. communities.springernature.com [communities.springernature.com]
- 16. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Culture Academy [procellsystem.com]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Vandetanib and Gefitinib in EGFR-Mutant Cell Lines: A Research Guide
This guide provides a detailed comparison of the efficacy of vandetanib and gefitinib, two prominent tyrosine kinase inhibitors (TKIs), in non-small-cell lung cancer (NSCLC) cell lines harboring epidermal growth factor receptor (EGFR) mutations. The information presented is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed protocols, and pathway visualizations to facilitate further investigation.
Introduction to Vandetanib and Gefitinib
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] It functions by competing with adenosine triphosphate (ATP) at the binding site within the intracellular domain of the receptor, thereby blocking the subsequent signaling cascades that promote cell proliferation and survival.[1][2] It has demonstrated significant efficacy in NSCLC patients with specific activating mutations in the EGFR gene.[3][4]
Vandetanib is a multi-targeted TKI that inhibits not only EGFR but also vascular endothelial growth factor receptor (VEGFR) and Rearranged during Transfection (RET) signaling pathways.[5][6] This dual inhibition of both tumor cell proliferation (via EGFR) and angiogenesis (via VEGFR) provides a broader mechanism of action.[5][7][8]
Comparative In Vitro Efficacy
The relative efficacy of vandetanib and gefitinib can vary depending on the specific genetic background of the cancer cell line, particularly the status of the PTEN tumor suppressor gene.
| Cell Line | EGFR Mutation | PTEN Status | Vandetanib IC50 (µmol/L) | Gefitinib IC50 (µmol/L) | Key Finding |
| PC-9 | Exon 19 Deletion | Wild Type | ~0.091[9] | ~0.013 - 0.077[10] | More sensitive to Gefitinib[11] |
| H1650 | Exon 19 Deletion | Null | More Sensitive | Less Sensitive | More sensitive to Vandetanib[11] |
| PC-9/VanR | Exon 19 Del + T790M | Wild Type | ~4.6[9] | ~8.2[9] | Acquired resistance to both, but lower IC50 for Vandetanib |
| HCC827 | Exon 19 Deletion | Not Specified | Sensitive[12] | Sensitive[12] | Sensitive to both drugs[12] |
| H3255 | L858R | Not Specified | Sensitive[12] | Sensitive[12] | Sensitive to both drugs[12] |
| H1975 | L858R + T790M | Not Specified | Relatively Resistant[12] | Resistant[10] | Primary resistance to both drugs[12] |
Summary of Findings:
-
In the PTEN wild-type cell line PC-9 , the selective EGFR inhibitor gefitinib is more potent than the multi-targeted inhibitor vandetanib.[11]
-
Conversely, in the H1650 cell line, which has an EGFR mutation but lacks PTEN expression (PTEN-null), vandetanib demonstrates greater efficacy than gefitinib.[11] This suggests that vandetanib may be a more effective agent in tumors with this specific genetic profile.
-
Acquired resistance, often through the T790M mutation, reduces the sensitivity to both drugs, as seen in the PC-9/VanR cell line.[9] However, vandetanib may retain some activity due to its inhibition of other pathways like VEGFR.[8][9]
Signaling Pathways and Inhibition Mechanisms
The diagram below illustrates the EGFR signaling pathway and the points of inhibition for both gefitinib and vandetanib. Gefitinib exclusively targets EGFR, while vandetanib also inhibits VEGFR, providing an additional anti-angiogenic effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Vandetanib is effective in EGFR-mutant lung cancer cells with PTEN deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating vandetanib target engagement in situ using cellular thermal shift assay
For researchers, scientists, and drug development professionals, confirming that a drug engages its intended target within a cellular environment is a critical step in the development of effective therapeutics. Vandetanib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs), has demonstrated efficacy in certain cancers by targeting key signaling pathways involved in tumor growth and angiogenesis. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for validating vandetanib target engagement in situ, alongside traditional biochemical and cellular assays. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
Vandetanib is an orally active inhibitor targeting primarily Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting these kinases, vandetanib disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation and survival.[2]
Comparison of Target Engagement Assays
The validation of target engagement is paramount to understanding a drug's mechanism of action and interpreting its biological effects. While various methods exist, they differ in their physiological relevance, throughput, and the nature of the data they provide.
| Assay Type | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Measures target engagement in a native cellular context; Label-free; Applicable to a wide range of proteins.[3] | Can be lower throughput; Requires specific antibodies for detection (Western blot-based). |
| Biochemical Assays (Enzyme Kinetics) | Measures the direct inhibition of purified enzyme activity by the compound. | High-throughput; Provides quantitative IC50 values. | Lacks cellular context (e.g., membrane permeability, off-target effects). |
| Western Blotting (Downstream Signaling) | Measures the phosphorylation status of the target and downstream effectors. | Provides information on the functional consequence of target engagement; Widely accessible. | Indirect measure of target binding; Can be influenced by pathway crosstalk. |
Quantitative Data Summary
The following table summarizes key quantitative data for vandetanib against its primary targets, derived from biochemical assays. To date, specific thermal shift (ΔTm) or isothermal dose-response CETSA data for vandetanib is not widely available in the public domain.
| Target | Biochemical IC50 (nM) | Cellular Assay (Proliferation) IC50 (nM) |
| VEGFR-2 (KDR) | 40[1][4] | 60 (HUVEC)[1] |
| VEGFR-3 (Flt-4) | 110[1][4] | - |
| EGFR | 500[1][4] | 170 (HUVEC)[1] |
| RET | 130[1] | - |
Vandetanib Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by vandetanib.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Experimental Workflows
The following diagram outlines the general workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for Vandetanib
This protocol is a general guideline and should be optimized for the specific cell line and target of interest.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of vandetanib or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[5]
3. Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
5. Sample Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Analyze the levels of the target protein (VEGFR-2, EGFR, or RET) in the soluble fraction by Western blotting.
Isothermal Dose-Response (ITDR) CETSA Protocol
This variation is used to determine the potency of a compound at a fixed temperature.
1. Cell Culture and Treatment:
-
Follow the same procedure as in the standard CETSA protocol, but treat cells with a range of vandetanib concentrations.
2. Heating Step:
-
Heat all cell aliquots at a single, fixed temperature (predetermined from a standard CETSA experiment to be in the middle of the protein's melting curve) for 3 minutes.
3. Lysis, Separation, and Analysis:
-
Follow steps 3-5 of the standard CETSA protocol. The resulting data will show the concentration-dependent stabilization of the target protein by vandetanib.[6][7]
Western Blotting Protocol for Phosphorylated Kinases
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells overnight, if necessary, to reduce basal kinase activity.
-
Treat cells with various concentrations of vandetanib for the desired time.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, EGF for EGFR) for a short period (e.g., 5-15 minutes) to induce kinase phosphorylation.
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
4. SDS-PAGE and Immunoblotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of VEGFR-2, EGFR, or RET overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total protein levels as a loading control.
References
- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 3. pelagobio.com [pelagobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Synergistic Potential of Vandetanib in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects observed when combining the tyrosine kinase inhibitor vandetanib with traditional chemotherapy agents. Vandetanib targets key pathways in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET (Rearranged during Transfection) signaling.[1][2] This multi-targeted approach presents a strong rationale for its use in combination with cytotoxic chemotherapy to enhance anti-tumor efficacy. This guide summarizes key preclinical and clinical findings, presents detailed experimental methodologies, and visualizes the underlying mechanisms and workflows.
Vandetanib's Mechanism of Action: A Multi-Pronged Attack
Vandetanib's synergistic potential stems from its ability to simultaneously inhibit multiple critical signaling pathways essential for tumor growth, survival, and angiogenesis. By blocking VEGFR, it curtails the formation of new blood vessels that supply tumors with nutrients and oxygen. Concurrently, its inhibition of EGFR and RET disrupts signals that drive cancer cell proliferation and survival.[1][2]
Caption: Vandetanib inhibits VEGFR, EGFR, and RET pathways, while chemotherapy induces DNA damage.
Preclinical Evidence of Synergy
In vitro and in vivo preclinical models have consistently demonstrated that vandetanib can synergistically enhance the cytotoxic effects of various chemotherapy agents.
Vandetanib in Combination with Pemetrexed and Carboplatin
A study in malignant pleural mesothelioma (MPM) cell lines (H2052, H2452, H28, and MSTO-211H) found a potent synergistic interaction between vandetanib and the combination of pemetrexed and carboplatin.[3] The combination led to increased apoptosis and blocked Akt phosphorylation.[3] Vandetanib was also shown to downregulate EGFR/Erk/Akt phosphorylation.[3]
Vandetanib in Combination with Docetaxel
In human prostate cancer cells (PC3), the combination of vandetanib with docetaxel resulted in a supra-additive cytotoxic effect.[4] This was attributed to an alteration in the balance of proapoptotic and prosurvival proteins, potentiating docetaxel-induced apoptosis.[4] Animal studies using human squamous cell carcinoma xenografts also showed that the combination of vandetanib and docetaxel significantly reduced tumor volume compared to control and either agent alone.[5]
Vandetanib in Combination with Irinotecan
In a human colon cancer xenograft model (HT-29), the combination of vandetanib and irinotecan resulted in optimal antitumor efficacy.[6] Preclinical studies have suggested that vandetanib administered subsequently to irinotecan can inhibit colon cancer cell line proliferation.[7]
Quantitative Data from Preclinical Studies
| Cancer Model | Combination | Key Finding | Metric | Result |
| Mesothelioma Cell Lines | Vandetanib + Pemetrexed + Carboplatin | Synergistic Cytotoxicity | Combination Index | CI < 1 (Synergy) |
| Prostate Cancer Cells (PC3) | Vandetanib + Docetaxel | Supra-additive Cytotoxicity | Cell Viability | Significantly lower than single agents |
| Squamous Cell Carcinoma Xenograft | Vandetanib (15mg/kg) + Docetaxel (1mg/kg) | Tumor Growth Inhibition | Tumor Volume | Significant reduction vs. control (p<0.05)[5] |
| Human Ovarian Carcinoma Xenograft | Vandetanib + Paclitaxel | Enhanced Antitumor Effect | Tumor Growth Inhibition | T/C = 40-68% for combination vs. PTX alone[8] |
| Human Colon Cancer Xenograft (HT-29) | Vandetanib (25mg/kg) + Irinotecan (100mg/kg) | Enhanced Antitumor Efficacy | Tumor Growth | Significant inhibition vs. single agents[6] |
Clinical Trials: Performance in Patients
The synergistic effects of vandetanib with chemotherapy have been evaluated in numerous clinical trials, primarily in non-small cell lung cancer (NSCLC).
Vandetanib plus Docetaxel in NSCLC
The Phase III ZODIAC trial enrolled 1,391 patients with advanced NSCLC who had previously received chemotherapy.[9] Patients were randomized to receive either docetaxel and vandetanib or docetaxel and placebo.[9] The combination arm showed a significant improvement in progression-free survival (PFS).[10]
Vandetanib plus Pemetrexed in NSCLC
A Phase III randomized, double-blind trial assessed the efficacy of vandetanib plus pemetrexed as a second-line treatment for advanced NSCLC.[11] While the study did not meet its primary endpoint of significantly prolonging PFS, the combination did show a significantly higher objective response rate (ORR) and a delay in the time to worsening of lung cancer symptoms compared to pemetrexed alone.[11][12]
Vandetanib plus Irinotecan in Colorectal Cancer
A Phase I study was conducted to determine the maximum tolerated dose (MTD) of vandetanib in combination with cetuximab and irinotecan for previously treated metastatic colorectal cancer. The MTD was established at 200 mg of vandetanib. While the combination was deemed safe, the observed efficacy raised concerns for moving forward with this specific combination.[13]
Quantitative Data from Key Clinical Trials
| Trial (Cancer Type) | Combination | Control | Primary Endpoint | Result (Combination vs. Control) | Reference |
| ZODIAC (NSCLC) | Vandetanib (100 mg/day) + Docetaxel | Placebo + Docetaxel | Progression-Free Survival (PFS) | 4.0 months vs. 3.2 months (HR 0.79; p<0.0001) | [10] |
| ZEAL (NSCLC) | Vandetanib (100 mg/day) + Pemetrexed | Placebo + Pemetrexed | Progression-Free Survival (PFS) | No significant difference (HR 0.86; p=0.108) | [11][12] |
| ZEAL (NSCLC) | Vandetanib (100 mg/day) + Pemetrexed | Placebo + Pemetrexed | Objective Response Rate (ORR) | 19% vs. 8% (p < .001) | [12] |
| Phase I (Colorectal) | Vandetanib (200 mg/day) + Irinotecan + Cetuximab | N/A (Dose Escalation) | Maximum Tolerated Dose (MTD) | MTD established; Median PFS was 3.6 months | [13] |
| Phase I (Pancreatic/Biliary) | Vandetanib (200-300mg) + Gemcitabine + Capecitabine | N/A (Dose Escalation) | Maximum Tolerated Dose (MTD) | 3 partial responses; 15/23 patients had stable disease >2 months | [2][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability (MTT) Assay
This protocol is a generalized representation based on standard methodologies described in the reviewed literature.[15]
References
- 1. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of vandetanib in combination with gemcitabine and capecitabine in patients with advanced solid tumors with an expanded cohort in pancreatic and biliary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical emergence of vandetanib as a potent antitumour agent in mesothelioma: molecular mechanisms underlying its synergistic interaction with pemetrexed and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of docetaxel and vandetanib in docetaxel-sensitive or resistant PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Vandetanib plus docetaxel versus docetaxel as second-line treatment for patients with advanced non-small-cell lung cancer (ZODIAC): a double-blind, randomised, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib plus pemetrexed for the second-line treatment of advanced non-small-cell lung cancer: a randomized, double-blind phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vandetanib Plus Pemetrexed for the Second-Line Treatment of Advanced Non–Small-Cell Lung Cancer: A Randomized, Double-Blind Phase III Trial [nlp.case.edu]
- 13. Phase I study of cetuximab, irinotecan, and vandetanib (ZD6474) as therapy for patients with previously treated metastastic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I trial of vandetanib in combination with gemcitabine and capecitabine in patients with advanced solid tumors with an expanded cohort in pancreatic and biliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vandetanib and Selpercatinib for the Treatment of RET-Mutated Cancers
A definitive guide for researchers and drug development professionals, this report provides a comprehensive comparison of vandetanib and selpercatinib, two prominent tyrosine kinase inhibitors (TKIs) utilized in the treatment of cancers driven by alterations in the Rearranged during Transfection (RET) proto-oncogene. This guide synthesizes clinical trial data, outlines experimental methodologies, and visualizes key biological and experimental workflows to offer a clear and objective evaluation of these two therapies.
Introduction
The landscape of targeted cancer therapy has been revolutionized by the development of kinase inhibitors that specifically target oncogenic driver mutations. Alterations in the RET gene, including fusions and point mutations, are known drivers in a variety of cancers, most notably medullary thyroid cancer (MTC) and non-small cell lung cancer (NSCLC). For years, the standard of care for advanced RET-driven malignancies involved multi-kinase inhibitors (MKIs) such as vandetanib, which, while effective, are associated with significant off-target toxicities. The advent of highly selective RET inhibitors, exemplified by selpercatinib, has marked a paradigm shift in the management of these cancers, offering the potential for improved efficacy and a more favorable safety profile. This guide provides a detailed comparison of the multi-kinase inhibitor vandetanib and the selective RET inhibitor selpercatinib, focusing on their mechanisms of action, clinical performance in key trials, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action
Both vandetanib and selpercatinib are orally administered small molecule kinase inhibitors, but they differ significantly in their target selectivity.
Vandetanib is a multi-kinase inhibitor that targets not only the RET receptor tyrosine kinase but also the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] Its anti-tumor activity is therefore derived from a combination of inhibiting tumor cell proliferation and survival driven by RET and EGFR signaling, as well as angiogenesis mediated by VEGFR signaling.[1][2]
Selpercatinib , in contrast, is a highly selective inhibitor of the RET kinase.[5][6][7] Its design allows for potent and specific inhibition of wild-type RET, various RET fusions, and activating RET mutations, including the common M918T mutation in MTC.[5][6][7] By specifically targeting the primary oncogenic driver, selpercatinib is designed to maximize therapeutic efficacy while minimizing the off-target side effects associated with broader spectrum kinase inhibitors.[6]
Figure 1: Simplified signaling pathways targeted by selpercatinib and vandetanib.
Clinical Efficacy: A Comparative Analysis
The clinical development of vandetanib and selpercatinib has been marked by pivotal trials that have defined their roles in the treatment of RET-altered cancers. The head-to-head LIBRETTO-531 trial provides the most direct comparison of these agents.
Head-to-Head Comparison in MTC: The LIBRETTO-531 Trial
The LIBRETTO-531 trial was a Phase 3, open-label, randomized study that compared the efficacy and safety of selpercatinib to the physician's choice of either cabozantinib or vandetanib in patients with progressive, advanced, kinase inhibitor-naïve, RET-mutant MTC.[8][9][10][11][12]
Table 1: Key Efficacy Outcomes from the LIBRETTO-531 Trial
| Endpoint | Selpercatinib | Cabozantinib or Vandetanib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | Not Reached | 16.8 months | 0.28 (0.16-0.48) | <0.001 |
| Objective Response Rate (ORR) | 69.4% | 38.8% | - | - |
| Complete Response (CR) | 11.9% | Not Reported | - | - |
| Median Treatment Failure-Free Survival (TFFS) | Not Reached | 13.9 months | 0.25 (0.15-0.42) | <0.001 |
The results from LIBRETTO-531 demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients treated with selpercatinib compared to those treated with cabozantinib or vandetanib.[9][10][12] The objective response rate was also substantially higher in the selpercatinib arm.[9]
Vandetanib in Advanced MTC: The ZETA Trial
The ZETA trial was a Phase 3, randomized, double-blind, placebo-controlled study that evaluated the efficacy of vandetanib in patients with unresectable, locally advanced or metastatic hereditary or sporadic MTC.[13][14][15][16]
Table 2: Key Efficacy Outcomes from the ZETA Trial
| Endpoint | Vandetanib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 30.5 months (predicted) | 19.3 months | 0.46 (0.31-0.69) | <0.001 |
| Objective Response Rate (ORR) | 45% | 13% | - | <0.001 |
| Disease Control Rate (DCR) | 87% | Not Reported | - | 0.001 |
The ZETA trial met its primary endpoint, showing a significant prolongation of PFS with vandetanib compared to placebo.[13][14][17]
Selpercatinib in RET Fusion-Positive Cancers: The LIBRETTO-001 Trial
The LIBRETTO-001 trial was a Phase 1/2, open-label, multi-cohort study evaluating the efficacy and safety of selpercatinib in patients with various advanced solid tumors harboring RET alterations.[3][5][6][18]
Table 3: Key Efficacy Outcomes from the LIBRETTO-001 Trial in NSCLC
| Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Previously Treated RET Fusion-Positive NSCLC | 64% | 16.5 months |
| Treatment-Naïve RET Fusion-Positive NSCLC | 85% | 22.0 months |
Table 4: Key Efficacy Outcomes from the LIBRETTO-001 Trial in Thyroid Cancer
| Patient Population | Objective Response Rate (ORR) |
| Previously Treated RET-Mutant MTC | 69% |
| Treatment-Naïve RET-Mutant MTC | 73% |
| Previously Treated RET Fusion-Positive Thyroid Cancer | 79% |
The LIBRETTO-001 trial demonstrated high response rates and durable responses with selpercatinib across various RET-altered tumor types, including in patients who were previously treated and those who were treatment-naïve.[5][19][20]
Safety and Tolerability
A key differentiator between vandetanib and selpercatinib is their safety profiles, which is largely attributed to their differing selectivity.
Vandetanib , due to its multi-targeted nature, is associated with a range of adverse events, including diarrhea, rash, hypertension, and QTc prolongation.[3][14] The risk of QTc prolongation necessitates regular electrocardiogram (ECG) monitoring.
Selpercatinib , owing to its high selectivity for RET, generally has a more manageable safety profile.[21] Common adverse events include dry mouth, hypertension, and elevated liver enzymes.[9][21] In the head-to-head LIBRETTO-531 trial, dose reductions and treatment discontinuations due to adverse events were significantly less frequent in the selpercatinib arm compared to the control arm (cabozantinib or vandetanib).[9][21]
Table 5: Comparative Safety Profile from the LIBRETTO-531 Trial
| Adverse Event | Selpercatinib | Cabozantinib or Vandetanib |
| Dose Reductions due to AEs | 38.9% | 77.3% |
| Treatment Discontinuation due to AEs | 4.7% | 26.8% |
| Most Common Grade ≥3 AEs | Hypertension, Increased ALT/AST, Prolonged QT interval | Hypertension, Mucosal inflammation, Palmar-plantar erythrodysesthesia syndrome |
Mechanisms of Resistance
As with most targeted therapies, acquired resistance can limit the long-term efficacy of both vandetanib and selpercatinib.
Vandetanib Resistance: Resistance to vandetanib can be mediated by on-target mechanisms, such as the acquisition of secondary mutations in the RET kinase domain (e.g., V804M), or by the activation of bypass signaling pathways.[22]
Selpercatinib Resistance: Resistance to selpercatinib can also occur through on-target mechanisms, most commonly through the emergence of mutations in the RET kinase solvent front, such as G810 substitutions. Off-target resistance mechanisms, including the amplification of other oncogenes like MET or KRAS, have also been reported.[5][23][24]
Experimental Protocols
The evaluation of RET inhibitors like vandetanib and selpercatinib involves a cascade of preclinical and clinical experimental protocols designed to assess their potency, selectivity, and clinical benefit.
Preclinical Evaluation
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UCSF Lung Cancer Trial → Selpercatinib (LOXO-292) in Participants With Advanced Solid Tumors, RET Fusion-Positive Solid Tumors, and Medullary Thyroid Cancer (LIBRETTO-001) [clinicaltrials.ucsf.edu]
- 4. Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Selpercatinib in RET Fusion-Positive Non-Small Cell Lung Cancer: Final Safety and Efficacy, Including Overall Survival, From the LIBRETTO-001 Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Study of Selpercatinib (LY3527723) in Participants With RET-Mutant Medullary Thyroid Cancer [clin.larvol.com]
- 11. Clinical Trial: NCT04211337 - My Cancer Genome [mycancergenome.org]
- 12. Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. surgery.healthsci.mcmaster.ca [surgery.healthsci.mcmaster.ca]
- 15. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 18. The next-generation RET inhibitor TPX-0046 is active in drug-resistant and naïve RET-driven cancer models. - ASCO [asco.org]
- 19. shop.carnabio.com [shop.carnabio.com]
- 20. journals.biologists.com [journals.biologists.com]
- 21. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nice.org.uk [nice.org.uk]
- 23. Frontiers | BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models [frontiersin.org]
- 24. aacrjournals.org [aacrjournals.org]
In vitro comparison of vandetanib and erlotinib on EGFR signaling
A Comparative Guide for Researchers
In the landscape of targeted cancer therapies, inhibitors of the Epidermal Growth factor Receptor (EGFR) have become a cornerstone in the treatment of various malignancies, most notably non-small cell lung cancer (NSCLC). Among these, erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has seen widespread clinical use. Vandetanib, while also targeting EGFR, is a multi-targeted TKI that additionally inhibits the Vascular Endothelial Growth Factor Receptor (VEGFR) and the RET proto-oncogene. This guide provides an in vitro comparison of vandetanib and erlotinib, focusing on their effects on EGFR signaling, supported by experimental data and detailed protocols for researchers.
At a Glance: Vandetanib vs. Erlotinib
| Feature | Vandetanib | Erlotinib |
| Primary Targets | EGFR, VEGFR-2, RET | EGFR |
| Mechanism of Action | ATP-competitive inhibitor of the EGFR tyrosine kinase domain. | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[1] |
| Clinical Approvals | Approved for the treatment of symptomatic or progressive medullary thyroid cancer. | Approved for the treatment of NSCLC and pancreatic cancer.[1] |
Comparative Efficacy: Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values for vandetanib and erlotinib in various NSCLC cell lines, categorized by their EGFR mutation status.
| Cell Line | EGFR Mutation Status | Vandetanib IC50 (µM) | Erlotinib IC50 (µM) | Reference |
| EGFR Activating Mutations | ||||
| PC-9 | exon 19 deletion | ~0.5 (sensitive) | 0.007 | [2] |
| HCC827 | exon 19 deletion | Sensitive (concentration not specified) | ~0.03 | [3] |
| H3255 | L858R | Sensitive (concentration not specified) | 0.012 | [1] |
| EGFR T790M Resistance Mutation | ||||
| H1975 | L858R, T790M | ~7 | >10 (resistant) | [2] |
| PC-9/VanR | exon 19 deletion, T790M | ~5 (resistant) | Not specified | [2][4] |
| EGFR Wild-Type | ||||
| A549 | Wild-Type | >1 | Not toxic | [5] |
| Calu-6 | Wild-Type | >1 | Not specified |
Note: IC50 values can vary between studies due to different experimental conditions.
Impact on EGFR Signaling Pathways
Both vandetanib and erlotinib function by inhibiting the autophosphorylation of EGFR, which is the initial step in the activation of downstream signaling cascades crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[6] In vitro studies have demonstrated that both drugs effectively reduce the phosphorylation of EGFR in sensitive cell lines. However, in cell lines harboring the T790M resistance mutation, erlotinib's inhibitory effect is significantly diminished, while vandetanib may retain some activity, albeit at higher concentrations.[2]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to compare the effects of vandetanib and erlotinib on EGFR signaling.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of the drugs.
Materials:
-
NSCLC cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Vandetanib and Erlotinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of vandetanib and erlotinib in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
EGFR Phosphorylation and Downstream Signaling Analysis (Western Blot)
This protocol is used to assess the inhibitory effect of the drugs on EGFR phosphorylation and the activation of downstream signaling proteins like AKT and MAPK.
Materials:
-
NSCLC cell lines
-
6-well plates
-
Serum-free culture medium
-
Vandetanib and Erlotinib
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-MAPK (Erk1/2) (Thr202/Tyr204), anti-total-MAPK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight. Pre-treat the cells with various concentrations of vandetanib or erlotinib for 2-4 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.
Conclusion
This guide provides a framework for the in vitro comparison of vandetanib and erlotinib's effects on EGFR signaling. The provided data indicates that while both drugs are effective inhibitors of EGFR in sensitive cell lines, their efficacy diverges in the context of resistance mutations like T790M. The multi-targeted nature of vandetanib, particularly its inhibition of VEGFR, may offer advantages in certain contexts, although this is more relevant to in vivo studies. The detailed experimental protocols provided herein should enable researchers to conduct their own comparative studies to further elucidate the nuances of these two important anti-cancer agents.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of vandetanib on lung adenocarcinoma cells harboring epidermal growth factor receptor T790M mutation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Vandetanib Shows Promise in Overcoming Gefitinib Resistance in Lung Cancer Models
For Immediate Release
[City, State] – [Date] – In the ongoing battle against non-small cell lung cancer (NSCLC), acquired resistance to targeted therapies like gefitinib remains a significant clinical hurdle. However, preclinical evidence strongly suggests that vandetanib, a multi-targeted tyrosine kinase inhibitor, is effective in gefitinib-resistant lung cancer models. By simultaneously inhibiting vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) signaling pathways, vandetanib offers a multi-pronged attack that can circumvent the resistance mechanisms that render EGFR-specific inhibitors like gefitinib ineffective.[1][2][3]
This guide provides a comparative overview of the efficacy of vandetanib versus gefitinib in these resistant models, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for the key experiments are also presented to aid researchers in their own investigations.
Key Findings:
-
Dual Inhibition Strategy: Vandetanib's ability to target both EGFR and VEGFR signaling is crucial for its efficacy in gefitinib-resistant settings.[3][4] Resistance to EGFR inhibitors is often associated with the upregulation of alternative signaling pathways, including those mediated by VEGF.[5] By blocking both, vandetanib can suppress tumor growth and angiogenesis, the formation of new blood vessels that tumors need to thrive.[1]
-
Overcoming T790M-Mediated Resistance: The T790M mutation in the EGFR gene is a common cause of acquired resistance to gefitinib. Vandetanib has demonstrated significant efficacy in xenograft models of NSCLC harboring the T790M mutation, a setting where gefitinib is largely ineffective.[6]
-
Efficacy in PTEN-Deficient Models: Loss of the tumor suppressor PTEN is another mechanism of resistance to EGFR inhibitors. In preclinical models of EGFR-mutant lung cancer with PTEN deficiency, vandetanib has been shown to be more effective than gefitinib.[7]
Data Presentation
In Vitro Sensitivity of NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for vandetanib and gefitinib in various NSCLC cell lines, including those with acquired resistance to gefitinib.
| Cell Line | EGFR Mutation Status | Gefitinib Resistance Mechanism | Vandetanib IC50 (µmol/L) | Gefitinib IC50 (µmol/L) | Reference |
| PC-9 | Exon 19 Deletion | Sensitive | 0.091 ± 0.027 | N/A | [6] |
| PC-9/VanR | Exon 19 Deletion, T790M | Acquired | 4.6 ± 0.28 | 8.2 ± 2.0 | [6] |
| H1975 | L858R, T790M | Primary | ~7-8 | >10 | [5] |
| NCI-H1650 | Exon 19 Deletion, PTEN null | Primary | More sensitive than gefitinib | Less sensitive than vandetanib | [7] |
| A549 | KRAS Mutation | Primary | >1 | >1 | [5] |
| HCC827 | Exon 19 Deletion | Sensitive | Similar to gefitinib | Similar to vandetanib | [5] |
In Vivo Tumor Growth Inhibition in Xenograft Models
This table presents the tumor growth inhibition data from xenograft studies in mice bearing gefitinib-resistant NSCLC tumors.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Key Findings | Reference |
| H1975 (L858R, T790M) | Vandetanib | 80% | Significantly more effective than erlotinib or gefitinib. | [5] |
| H1975 (L858R, T790M) | Erlotinib | Not significant | [5] | |
| H1975 (L858R, T790M) | Gefitinib | Not significant | [5] | |
| PC-9/VanR (T790M) | Vandetanib | Significantly more effective than gefitinib | Vandetanib effectively inhibited tumor growth. | [6] |
| PC-9/VanR (T790M) | Gefitinib | Modest inhibition | [6] | |
| H1650 (PTEN null) | Vandetanib | More effective than gefitinib | Vandetanib showed superior efficacy. | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of vandetanib or gefitinib for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with vandetanib or gefitinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., phospho-EGFR, phospho-VEGFR2, phospho-Akt, phospho-MAPK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells into the flanks of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer vandetanib (e.g., 50-100 mg/kg) or gefitinib orally, once daily.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
Visualizations
Caption: Vandetanib's multi-targeted inhibition of EGFR, VEGFR, and RET pathways.
Caption: Workflow for evaluating vandetanib's efficacy in resistant models.
Conclusion
The available preclinical data strongly support the efficacy of vandetanib in gefitinib-resistant lung cancer models. Its unique ability to co-inhibit key signaling pathways involved in tumor proliferation and angiogenesis provides a rational basis for its clinical investigation in patients with NSCLC who have developed resistance to EGFR-targeted therapies. Further research is warranted to identify predictive biomarkers to select patients who are most likely to benefit from vandetanib treatment.
References
- 1. Current status of vandetanib (ZD6474) in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vandetanib plus docetaxel versus docetaxel as second-line treatment for patients with advanced non-small-cell lung cancer (ZODIAC): a double-blind, randomised, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vandetanib is effective in EGFR-mutant lung cancer cells with PTEN deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Angiogenic Effects of Vandetanib and Bevacizumab: A Guide for Researchers
In the landscape of anti-cancer therapies, targeting angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize—remains a cornerstone of treatment. Among the cadre of anti-angiogenic agents, vandetanib and bevacizumab represent two distinct mechanistic classes. Vandetanib is a multi-target tyrosine kinase inhibitor (TKI), while bevacizumab is a monoclonal antibody. This guide provides a detailed comparative analysis of their anti-angiogenic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Vandetanib exerts its anti-angiogenic effects by targeting the intracellular tyrosine kinase domains of multiple receptors involved in angiogenesis and tumor cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] By inhibiting the ATP-binding site of these receptors, vandetanib blocks their phosphorylation and subsequent activation, thereby disrupting downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[3]
In contrast, bevacizumab functions extracellularly as a humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A).[4][5] By sequestering VEGF-A, bevacizumab prevents it from binding to its receptors, primarily VEGFR-2, on the surface of endothelial cells. This blockade of the VEGF-A/VEGFR-2 signaling axis inhibits the key drivers of angiogenesis.
The fundamental difference in their mechanism lies in their point of intervention: vandetanib acts as a "gatekeeper" within the cell, blocking multiple signaling pathways, while bevacizumab acts as a "moat," preventing the initial signal from reaching the cell.
In Vitro Anti-Angiogenic Efficacy
The anti-angiogenic potential of vandetanib and bevacizumab has been evaluated in various in vitro assays, primarily focusing on their ability to inhibit endothelial cell proliferation and tube formation.
Endothelial Cell Proliferation
Vandetanib has demonstrated potent inhibition of VEGFR-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, with a reported IC50 of 60 nM.[1][2] Its inhibitory effect on EGFR-stimulated HUVEC proliferation is also noted, albeit at a higher concentration (IC50 of 170 nM).[1][2]
Bevacizumab also inhibits HUVEC proliferation, with studies showing a modest inhibition of 30-40% across a dose range of 0.001 µM to 10 µM.[6] Other research indicates that bevacizumab's effect on endothelial cell proliferation can be concentration-dependent, with an initial decrease in proliferation observed. At lower concentrations (up to 4 mg/ml), cell proliferation may recover within 72 hours, while higher concentrations lead to a continuous decline.[7]
| Drug | Target Cells | Assay | Key Findings | Reference |
| Vandetanib | HUVECs | Proliferation Assay | IC50 = 60 nM (VEGFR-stimulated) | [1][2] |
| HUVECs | Proliferation Assay | IC50 = 170 nM (EGFR-stimulated) | [1][2] | |
| Bevacizumab | HUVECs | Crystal Violet Assay | ~30-40% growth inhibition (0.001 µM - 10 µM) | [6] |
| HHT Endothelial Cells, HUVECs | Alamar Blue® Assay | Initial decrease in proliferation; recovery at ≤4 mg/ml within 72h, sustained decrease at higher concentrations. | [7] |
Endothelial Cell Tube Formation
Vandetanib potently inhibits the formation of capillary-like structures by HUVECs in vitro. Quantitative analysis has shown IC50 values of 33.23 nM for the number of branch points, 60.97 nM for total vessel length, and 92.70 nM for the tubule area.[8] Another study reported a 43.7% reduction in total tube length.[9]
Bevacizumab has also been shown to inhibit VEGF-induced tube formation in a dose-dependent manner.[10] One study demonstrated that bevacizumab at concentrations of 67 nM and 333 nM significantly inhibited the sprouting ability of HUVEC spheroids.[11]
| Drug | Assay | Key Findings | Reference |
| Vandetanib | Co-culture Tube Formation | IC50 = 33.23 nM (branch points) | [8] |
| IC50 = 60.97 nM (total vessel length) | [8] | ||
| IC50 = 92.70 nM (tubule area) | [8] | ||
| Tube Formation Assay | 43.7% reduction in total tube length | [9] | |
| Bevacizumab | VEGF-induced Tube Formation | Dose-dependent inhibition | [10] |
| 3D Spheroid Sprouting Assay | Significant inhibition of sprouting at 67 nM and 333 nM | [11] |
In Vivo Anti-Angiogenic and Anti-Tumor Efficacy
The anti-angiogenic effects of both drugs have been confirmed in various tumor xenograft models, leading to the inhibition of tumor growth.
Vandetanib has been shown to significantly inhibit tumor growth and angiogenesis in breast cancer xenografts.[12] In a separate study, vandetanib treatment of HCT116 tumor xenografts resulted in a dose-dependent reduction in tumor vascular length density, with a 34% decrease at 50 mg/kg and a 53% decrease at 100 mg/kg.[13]
Bevacizumab has demonstrated significant reduction of neuroblastoma growth in vivo, causing a 30-63% reduction in angiogenesis at a dose of 5 mg/kg.[14] In a feline mammary carcinoma xenograft model, bevacizumab treatment significantly suppressed tumor growth and was associated with a lower density of αSMA-positive microvessels.[15] Furthermore, in a human colon cancer xenograft model, bevacizumab combined with β-elemene resulted in a significant reduction in microvessel density.[16]
| Drug | Tumor Model | Dosage | Key Findings | Reference |
| Vandetanib | HCT116 Colon Cancer Xenograft | 50 mg/kg | 34% reduction in vascular length density | [13] |
| 100 mg/kg | 53% reduction in vascular length density | [13] | ||
| Breast Cancer Xenograft | Not specified | Significant inhibition of tumor growth and angiogenesis | [12] | |
| Bevacizumab | Neuroblastoma Xenograft | 5 mg/kg | 30-63% reduction in angiogenesis | [14] |
| Feline Mammary Carcinoma Xenograft | 4.0 mg/kg | Significantly lower microvessel density | [15] | |
| HCT-116 Colon Cancer Xenograft | Not specified | Significant reduction in microvessel density (in combination) | [16] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of vandetanib and bevacizumab are reflected in the signaling pathways they disrupt. The following diagrams illustrate these pathways and the typical workflows for key anti-angiogenic experiments.
Caption: Vandetanib Signaling Pathway
Caption: Bevacizumab Signaling Pathway
Caption: In Vitro Experimental Workflow
References
- 1. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of vandetanib and bevacizumab evaluating the VEGF and EGF signal transduction pathways in adults with solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Trial of Vandetanib and Bevacizumab Evaluating the VEGF and EGF Signal Transduction Pathways in Adults With Solid Tumours and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Investigating the effect of vandetanib and celecoxib combination on angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Vandetanib (ZD6474) induces antiangiogenesis through mTOR–HIF-1 alpha–VEGF signaling axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay [bio-protocol.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Vandetanib Hydrochloride
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Vandetanib hydrochloride, a potent tyrosine kinase inhibitor, requires meticulous disposal procedures due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Adherence to these procedures is not only a matter of regulatory compliance but also a commitment to protecting personnel and the ecosystem.
This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring that laboratory practices align with the highest safety and environmental standards.
Hazard and Safety Summary
This compound presents several hazards that necessitate careful handling during disposal. The following table summarizes key safety information derived from its Safety Data Sheet (SDS).
| Hazard Classification | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[3] |
| Environmental Precautions | Avoid release to the environment.[1] Do not allow product to enter drains.[4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved procedure for the disposal of this compound waste in a laboratory setting. This process is designed to mitigate risks and ensure compliance with environmental regulations.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect all solid this compound waste, including unused or expired material, contaminated personal protective equipment (gloves, lab coats), and weighing papers, in a designated, clearly labeled hazardous waste container.
- The container must be made of a compatible material, be in good condition, and have a secure lid.
- Label the container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
- Liquid Waste:
- Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.
- Do not mix with other incompatible waste streams.
- The container should be clearly labeled as "Hazardous Waste," "this compound Solution," and include the solvent composition.
- Empty Containers:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which Vandetanib is soluble).
- The rinsate must be collected and disposed of as hazardous liquid waste.
- After triple-rinsing, the container can be disposed of as non-hazardous waste, or as required by institutional policy.
2. Storage of Hazardous Waste:
- Store the hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
- The storage area should have secondary containment to prevent spills from reaching the environment.
- Follow all institutional and local regulations regarding the storage of hazardous waste.
3. Disposal by a Licensed Contractor:
- Arrange for the pickup and disposal of the this compound hazardous waste through a licensed and approved hazardous waste disposal company.
- Ensure that the disposal company is aware of the chemical composition of the waste.
- Complete all necessary waste manifest forms accurately and retain copies for your records, in accordance with the Resource Conservation and Recovery Act (RCRA) and other relevant regulations.[5][6][7]
4. Spill Management:
- In the event of a spill, immediately alert personnel in the area.
- Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
- Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container for solid waste.
- Clean the spill area with a suitable decontaminating solution.
- Report the spill to the laboratory supervisor and follow all institutional reporting procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound|524722-52-9|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Vandetanib Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Vandetanib hydrochloride is paramount. This guide provides essential, step-by-step procedural information to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE) and Hazard Summary
This compound is a potent compound with several associated hazards.[1][2][3][4] Strict adherence to recommended personal protective equipment is crucial to ensure personnel safety.
Hazard Identification:
-
May cause damage to organs through prolonged or repeated exposure.[1][3]
-
Very toxic to aquatic life with long-lasting effects.[1][2][3]
| Hazard | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation. | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular Contact |
| Reproductive Toxicity | May damage fertility or the unborn child. | Inhalation, Ingestion, Dermal |
| Specific Target Organ Toxicity | May cause respiratory irritation and damage to organs through repeated exposure. | Inhalation, Ingestion, Dermal |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | Environmental Release |
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if dust is generated. |
Standard Operating Procedure for Handling this compound
1. Preparation and Engineering Controls:
-
Work in a designated area with adequate ventilation, such as a chemical fume hood.[2][4]
-
Ensure a safety shower and eyewash station are readily accessible.[2][4]
-
Assemble all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
If working with tablets, do not crush them.[6][7] If tablets must be dispersed, do so in a controlled manner as described in the product literature, avoiding splashing.[7]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear full personal protective equipment before attempting to clean the spill.[2][4]
-
Contain the spill using an absorbent material such as diatomite or universal binders.[2][4]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area and any affected equipment.
4. Disposal Plan:
-
Dispose of all waste materials, including contaminated PPE and cleaning materials, as hazardous waste.[2][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Prevent the release of this compound into the environment, including drains and water courses.[1][2]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|524722-52-9|MSDS [dcchemicals.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Vandetanib Monograph for Professionals - Drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
